Product packaging for delta2-Cefadroxil(Cat. No.:CAS No. 147103-94-4)

delta2-Cefadroxil

Cat. No.: B601266
CAS No.: 147103-94-4
M. Wt: 363.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

delta2-Cefadroxil is a chemical derivative of Cefadroxil, a first-generation cephalosporin antibiotic. As a research compound, it is of significant interest in pharmaceutical and microbiological studies, particularly in investigating the structure-activity relationships (SAR) of beta-lactam antibiotics . Cefadroxil's mechanism of action, which this derivative may share or help to elucidate, involves the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the formation of a weakened cell wall, ultimately causing cell lysis and bacterial death . The primary research value of this compound lies in its use as a reference standard in analytical chemistry for method development and validation, such as in spectrophotometric techniques . Furthermore, it serves as a key intermediate or target molecule in studies aimed at synthesizing novel antibiotic analogs, understanding bacterial resistance mechanisms, and exploring the biochemical pathways of cell wall biosynthesis. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or as a therapeutic agent. It is not for human or veterinary consumption. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O5S B601266 delta2-Cefadroxil CAS No. 147103-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALASAGQUABEC-XOGJBXBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to delta2-Cefadroxil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta2-Cefadroxil, systematically named (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a known isomer and a significant impurity of the first-generation cephalosporin antibiotic, Cefadroxil.[1][2] As a process-related impurity and potential degradant, the characterization and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Cefadroxil drug products.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is a structural isomer of Cefadroxil, differing in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In Cefadroxil, the double bond is in the delta-3 position, whereas in this compound, it is in the delta-2 position. This isomeric shift can impact the molecule's chemical stability and biological activity.

Chemical Structure:

G N1 N C8 O N1->C8 C2 C C3 C C2->C3 C4 C C3->C4 C26 CH3 C3->C26 C4->N1 C23 C C4->C23 S5 S S5->C2 C6 C C6->S5 C7 C C7->N1 C7->C6 N11 N C7->N11 C8->C7 C9 C C10 C C12 C N11->C12 O13 O C12->O13 C14 C C12->C14 N15 NH2 C14->N15 C16 C C14->C16 C17 C C16->C17 C18 C C17->C18 C19 C C18->C19 C20 C C19->C20 O22 OH C19->O22 C21 C C20->C21 C21->C16 O24 O C23->O24 O25 OH C23->O25

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in pharmaceutical formulations.

PropertyValueReference(s)
Chemical Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid[1]
Synonyms Cefadroxil USP Related Compound I, delta-3 Cefadroxil Isomer[1]
CAS Number 147103-94-4[1]
Molecular Formula C16H17N3O5S[1]
Molecular Weight 363.39 g/mol [1]

Synthesis and Formation

This compound is primarily formed as an impurity during the synthesis of Cefadroxil and can also arise from the degradation of the parent drug.[2] Forced degradation studies of Cefadroxil under various stress conditions (e.g., acid, base, heat) can lead to the formation of the delta-2 isomer.

While specific, detailed synthesis protocols for the exclusive preparation of this compound are not widely published, its formation can be understood through the general principles of cephalosporin chemistry. The isomerization of the double bond from the delta-3 to the thermodynamically more stable delta-2 position can be facilitated by acidic or basic conditions.

A general workflow for the formation and isolation of this compound from Cefadroxil is depicted below.

G Cefadroxil Cefadroxil Forced_Degradation Forced Degradation (e.g., acid/base treatment) Cefadroxil->Forced_Degradation Mixture Mixture of Cefadroxil and Impurities Forced_Degradation->Mixture Purification Chromatographic Purification (e.g., Preparative HPLC) Mixture->Purification delta2_Cefadroxil Isolated this compound Purification->delta2_Cefadroxil

Caption: General workflow for this compound formation and isolation.

Experimental Protocols

Protocol 1: Forced Degradation of Cefadroxil

A common method to generate this compound for use as a reference standard is through the forced degradation of Cefadroxil.

Objective: To induce the formation of degradation products, including this compound, from the parent Cefadroxil molecule.

Materials:

  • Cefadroxil reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol, HPLC grade

  • pH meter

  • Heating block or water bath

Procedure:

  • Acid Degradation: Dissolve a known amount of Cefadroxil in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 1-4 hours). Neutralize the solution with 0.1 N NaOH.

  • Base Degradation: Dissolve a known amount of Cefadroxil in 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30-60 minutes). Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Dissolve a known amount of Cefadroxil in a solution of 3% H2O2. Keep the solution at room temperature for a specified period (e.g., 1-2 hours).

  • Thermal Degradation: Dissolve a known amount of Cefadroxil in high-purity water. Heat the solution at a controlled temperature (e.g., 80 °C) for a specified period (e.g., 4-8 hours).

  • Analysis: Analyze the resulting solutions by a suitable stability-indicating HPLC method to identify and quantify the degradation products, including this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

A reversed-phase HPLC method is typically employed for the separation and quantification of Cefadroxil and its related substances, including this compound.

Objective: To separate and quantify this compound in a sample containing Cefadroxil and other impurities.

Instrumentation and Conditions:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.5) and acetonitrile (96:4 v/v).[4]
Flow Rate 0.7 - 1.5 mL/min[4]
Detection UV at 230 nm[4]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample containing Cefadroxil and its impurities in the diluent.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound using a calibration curve generated from the standard solutions.

Spectroscopic Properties

Detailed spectroscopic data for this compound is crucial for its unequivocal identification and characterization. While comprehensive public data is limited, typical spectroscopic characteristics can be inferred from the analysis of Cefadroxil and its isomers. Commercial suppliers of this compound reference standards provide a Certificate of Analysis that includes spectroscopic data such as ¹H-NMR, Mass Spectrometry, and IR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the vicinity of the delta-2 double bond will be significantly different from those in the delta-3 isomer (Cefadroxil).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of this compound. The fragmentation pattern of this compound in the mass spectrometer will be characteristic of its structure. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed, and subsequent fragmentation would likely involve the cleavage of the β-lactam ring and the side chain.

Biological Activity and Significance

The biological activity of this compound is not extensively studied. As an impurity, its primary significance lies in its potential to affect the safety and efficacy of the Cefadroxil drug product.[3] Impurities can potentially have their own pharmacological or toxicological effects, or they may compete with the active pharmaceutical ingredient for binding to target proteins. Therefore, regulatory guidelines require the strict control of impurities like this compound in pharmaceutical formulations.

The mechanism of action of the parent compound, Cefadroxil, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] The structural difference in the cephem nucleus of this compound may alter its affinity for PBPs, potentially leading to a different antibacterial profile compared to Cefadroxil.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. Research in this area would be valuable to fully understand the biological implications of this impurity. The logical relationship for assessing the biological impact of this compound would follow a standard toxicological and pharmacological assessment workflow.

G delta2_Cefadroxil This compound In_Vitro In Vitro Studies delta2_Cefadroxil->In_Vitro In_Vivo In Vivo Studies delta2_Cefadroxil->In_Vivo PBP_Binding Penicillin-Binding Protein (PBP) Affinity Assays In_Vitro->PBP_Binding MIC_Testing Minimum Inhibitory Concentration (MIC) Testing In_Vitro->MIC_Testing Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity Toxicology Toxicology Studies (e.g., acute, chronic) In_Vivo->Toxicology Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo->Pharmacokinetics Biological_Impact Assessment of Biological Impact PBP_Binding->Biological_Impact MIC_Testing->Biological_Impact Cytotoxicity->Biological_Impact Toxicology->Biological_Impact Pharmacokinetics->Biological_Impact

Caption: Logical workflow for assessing the biological impact of this compound.

Conclusion

This compound is a critical impurity of the antibiotic Cefadroxil that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, methods of formation, and analytical protocols for its identification and quantification. While specific data on its biological activity and interaction with signaling pathways are limited, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with Cefadroxil and related cephalosporins. Further research into the pharmacological and toxicological profile of this compound is warranted to fully ensure the safety and efficacy of Cefadroxil-containing pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Characterization of delta2-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta2-Cefadroxil is a significant isomer and potential degradation product of Cefadroxil, a widely used first-generation cephalosporin antibiotic. Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and ensuring the quality and efficacy of Cefadroxil drug products. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic pathways derived from degradation studies of Cefadroxil, and a summary of analytical techniques for its characterization. While specific experimental protocols for its direct synthesis are not publicly available, this guide consolidates the existing knowledge to support research and drug development activities.

Introduction

Cefadroxil is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] The presence of impurities, including isomers like this compound, can impact the safety and efficacy of the final pharmaceutical product.[1][5] this compound is an isomer of Cefadroxil where the double bond in the dihydrothiazine ring is shifted from the delta-3 to the delta-2 position. This structural modification can alter its chemical and biological properties. This guide outlines the available information on the synthesis and characterization of this important impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid[6]
Synonyms Cefadroxil USP Related Compound I, Δ²-Cefadroxil[6]
CAS Number 147103-94-4[6]
Molecular Formula C₁₆H₁₇N₃O₅S[6]
Molecular Weight 363.39 g/mol [6]
Appearance Not specified in publicly available literature-
Solubility Not specified in publicly available literature-
Melting Point Not specified in publicly available literature-

Synthesis of this compound

Direct, intentional synthesis protocols for this compound are not readily found in peer-reviewed literature, as it is primarily considered an impurity. However, its formation is associated with the synthesis and degradation of Cefadroxil.[1][5] The most probable route to obtaining this compound is through the isomerization of Cefadroxil under certain conditions, likely as a result of forced degradation.

Plausible Formation through Isomerization of Cefadroxil

Forced degradation studies of Cefadroxil indicate that it degrades under acidic, alkaline, and oxidative conditions.[7] The isomerization of the delta-3 double bond to the more thermodynamically stable, conjugated delta-2 position can be facilitated by acidic or basic conditions. A general workflow for inducing the formation of this compound from Cefadroxil is depicted below.

G Cefadroxil Cefadroxil (delta-3 isomer) Conditions Stress Conditions (Acidic or Basic Hydrolysis) Cefadroxil->Conditions Exposure delta2_Cefadroxil This compound Conditions->delta2_Cefadroxil Isomerization Purification Purification (e.g., Preparative HPLC) delta2_Cefadroxil->Purification Isolated_delta2 Isolated this compound Purification->Isolated_delta2

Caption: Plausible workflow for the formation and isolation of this compound.

Experimental Protocol: Forced Degradation of Cefadroxil

While a specific protocol for maximizing the yield of this compound is not available, the following is a general procedure for the forced degradation of Cefadroxil, which is expected to produce the delta2-isomer among other degradation products.

  • Acidic Degradation : Dissolve Cefadroxil in a suitable solvent (e.g., a mixture of water and methanol). Add a strong acid, such as 3 N HCl, and maintain the solution at room temperature for a specified period (e.g., 90 minutes). Neutralize the solution and analyze the mixture for the presence of this compound.

  • Alkaline Degradation : Dissolve Cefadroxil in a suitable solvent. Add a strong base, such as 0.1 N NaOH, and keep the solution at room temperature for a defined time (e.g., 90 minutes). Neutralize the solution and proceed with analysis.

  • Purification : The resulting mixture containing this compound can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired isomer.

Characterization of this compound

Characterization of this compound relies on standard analytical techniques used for organic compounds. Commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis (CoA) with comprehensive characterization data, although this data is often proprietary.[8] The expected analytical data is summarized in Table 2.

Table 2: Summary of Analytical Characterization Data for this compound

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic shifts for the protons adjacent to the newly formed double bond in the delta-2 position. The signal for the C3-methyl group would also be shifted compared to Cefadroxil.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (363.39 g/mol ). Fragmentation patterns would be useful for structural confirmation.
High-Performance Liquid Chromatography (HPLC) In a reversed-phase HPLC system, this compound is expected to have a different retention time compared to Cefadroxil, allowing for its separation and quantification.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the functional groups present, such as the β-lactam carbonyl, amide carbonyls, carboxylic acid, and aromatic ring. The C=C stretching vibration may differ slightly from that of the delta-3 isomer.
Experimental Protocols for Characterization

The following are general methodologies for the characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC)

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 230-270 nm).

    • Purpose: To determine the purity of the isolated compound and to quantify it in the presence of Cefadroxil and other impurities.

  • Mass Spectrometry (MS)

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for cephalosporins.

    • Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer.

    • Mode: Can be run in both positive and negative ion modes to obtain the molecular ion and fragmentation data.

    • Purpose: To confirm the molecular weight and aid in structural elucidation through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or D₂O with a suitable co-solvent).

    • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC) can be employed for complete structural assignment.

    • Purpose: To provide detailed structural information and confirm the isomeric position of the double bond.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Region: Typically scanned from 4000 to 400 cm⁻¹.

    • Purpose: To identify the functional groups present in the molecule.

Signaling Pathways and Biological Activity

There is limited publicly available information on the specific biological activity or interaction with signaling pathways of this compound. As an isomer of Cefadroxil, it is plausible that it may retain some antibacterial activity, although likely with a different potency. The structural change in the cephem nucleus could affect its binding to Penicillin-Binding Proteins (PBPs), which is the primary mechanism of action for cephalosporins.[2] Further research is required to elucidate the specific biological profile of this compound.

The established mechanism of action for Cefadroxil is illustrated below.

G Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Cefadroxil->PBP Binds to and inhibits Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in WeakWall Weakened Cell Wall CellWall->WeakWall Inhibition leads to Lysis Cell Lysis and Death WeakWall->Lysis Results in

Caption: Mechanism of action of Cefadroxil.

Conclusion

This compound is a critical impurity to monitor in Cefadroxil drug substances and products. While detailed synthetic procedures are not widely published, it is understood to form via isomerization from Cefadroxil, particularly under stress conditions. Its characterization can be achieved using a combination of standard analytical techniques, including HPLC, MS, NMR, and IR spectroscopy. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to develop methods for the detection, quantification, and control of this compound, thereby ensuring the quality and safety of Cefadroxil-based therapies. Further investigation into the specific biological activity of this isomer is warranted.

References

"delta2-Cefadroxil" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of delta2-Cefadroxil (Δ²-Cefadroxil), a critical process-related impurity and degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. Understanding the physicochemical properties, formation pathways, and analytical quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Cefadroxil drug substances and products. This document outlines the key chemical data, formation mechanisms, and detailed experimental protocols for the analysis of Δ²-Cefadroxil, in line with regulatory expectations for impurity profiling.

Physicochemical Properties

This compound is the positional isomer of Cefadroxil, where the double bond in the dihydrothiazine ring is shifted from the Δ³ to the Δ² position. This structural change results in a loss of antibacterial activity.[1]

ParameterValueReference
CAS Number 147103-94-4[2][3][4]
Molecular Formula C₁₆H₁₇N₃O₅S[2][3][4]
Molecular Weight 363.39 g/mol [2][3][4]
Synonyms Cefadroxil USP Related Compound I, Δ²-Cefadroxil, Cefadroxil delta-2 Isomer[3][5]
Appearance White to Off-White Solid[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Melting Point >215°C (decomposes)[5]

Formation and Synthesis

This compound is not a typical synthetic target for therapeutic use but is rather an important compound to monitor as an impurity. Its formation is primarily associated with the degradation of Cefadroxil, especially under alkaline conditions.[6] The isomerization from the active Δ³-form to the inactive Δ²-form is a known instability pathway for cephalosporins.

Formation through Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7] A representative protocol to generate Δ²-Cefadroxil from Cefadroxil is outlined below.

Experimental Protocol: Alkaline-Induced Degradation

  • Preparation of Cefadroxil Stock Solution: Accurately weigh and dissolve 100 mg of Cefadroxil powder in 100 ml of 1 N sodium hydroxide (NaOH) solution.

  • Degradation Conditions: Allow the solution to stand at room temperature for a specified period (e.g., 30 minutes) to induce degradation. The extent of degradation can be monitored by taking aliquots at different time points.

  • Neutralization: After the desired degradation level is achieved, neutralize the solution to pH 7 by the dropwise addition of 1 N hydrochloric acid (HCl).

  • Sample Preparation for Analysis:

    • Evaporate the neutralized solution to dryness under reduced pressure.

    • Extract the residue with methanol (e.g., three times with 25 ml).

    • Filter the methanolic extracts and combine them in a 100 ml volumetric flask.

    • Adjust the final volume to the mark with methanol. This solution contains a mixture of Cefadroxil and its degradation products, including Δ²-Cefadroxil.

cefadroxil Cefadroxil in 1N NaOH degradation Incubate at Room Temperature cefadroxil->degradation neutralization Neutralize with 1N HCl degradation->neutralization evaporation Evaporate to Dryness neutralization->evaporation extraction Extract with Methanol evaporation->extraction analysis Analyze by HPLC extraction->analysis sample Degraded Sample Solution hplc HPLC System (C18 Column, UV Detector) sample->hplc separation Chromatographic Separation hplc->separation detection Peak Detection at 230 nm separation->detection quantification Quantification of Impurities detection->quantification cluster_cefadroxil Cefadroxil (Δ³-isomer) cluster_delta2 Δ²-Cefadroxil cluster_process Degradation (e.g., alkaline conditions) active Biologically Active process_label Isomerization active->process_label inactive Biologically Inactive process_label->inactive

References

Spectroscopic Analysis of Δ²-Cefadroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Δ²-Cefadroxil, an isomer of the widely used cephalosporin antibiotic, Cefadroxil. While spectroscopic data for the parent compound, Cefadroxil (also known as Δ³-Cefadroxil), is readily available, detailed analysis of its Δ²-isomer is less common in published literature. This guide synthesizes known spectroscopic principles of cephalosporins to present an extrapolated yet detailed spectroscopic profile of Δ²-Cefadroxil, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction to Δ²-Cefadroxil

Cefadroxil is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its chemical structure features a β-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus. The position of the double bond within the dihydrothiazine ring determines the isomeric form. In the common form, Cefadroxil, the double bond is at the Δ³ position. The Δ²-isomer, Δ²-Cefadroxil, features the double bond between C-2 and C-3. While often considered an impurity or a degradation product, the characterization of Δ²-isomers is crucial for understanding the stability and purity of Cefadroxil formulations.

Molecular Structure:

  • Δ³-Cefadroxil (Cefadroxil): (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Δ²-Cefadroxil: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

The shift in the double bond position leads to distinct, albeit sometimes subtle, differences in the spectroscopic signatures of the two isomers.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Δ²-Cefadroxil, derived from known data of Cefadroxil and the established effects of Δ² isomerization in cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cephalosporins, allowing for the unambiguous differentiation between Δ² and Δ³ isomers. The key differences are observed in the chemical shifts of the protons and carbons within the cephem nucleus.

Table 1: Predicted ¹H NMR Spectral Data for Δ²-Cefadroxil in a suitable deuterated solvent (e.g., D₂O with acid)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2~ 3.5 - 3.7d~ 18Part of an AB system with H-2'.
H-2'~ 3.2 - 3.4d~ 18Part of an AB system with H-2.
H-4~ 6.0 - 6.3t~ 4Olefinic proton, shifted downfield compared to Δ³-isomer's H-2.
H-6~ 5.0 - 5.2d~ 4-5
H-7~ 5.5 - 5.7dd~ 4-5, 8-9Coupled to H-6 and the amide proton.
C-3 CH₃~ 2.0 - 2.2s-
Side Chain α-CH~ 5.4 - 5.6d~ 6-7
Aromatic Protons~ 6.8 - 7.5m-From the 4-hydroxyphenyl group.
Amide NH~ 9.0 - 9.3d~ 8-9
Amino NH₂Broad singlet--Exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for Δ²-Cefadroxil

Carbon Expected Chemical Shift (δ, ppm) Notes
C-2~ 25 - 30Aliphatic CH₂, shielded compared to C-2 in Δ³-isomer.
C-3~ 125 - 130Olefinic carbon, deshielded.
C-4~ 120 - 125Olefinic carbon, deshielded.
C-6~ 58 - 60
C-7~ 56 - 58
C-8 (β-lactam C=O)~ 165 - 168
C-3 CH₃~ 20 - 23
Carboxyl C=O~ 170 - 175
Side Chain C=O~ 172 - 175
Side Chain α-C~ 57 - 59
Aromatic Carbons~ 115 - 160
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for cephalosporin analysis.

Table 3: Predicted Mass Spectrometry Data for Δ²-Cefadroxil

Parameter Value Notes
Molecular Formula C₁₆H₁₇N₃O₅S
Molecular Weight 363.39 g/mol
[M+H]⁺ m/z 364.1Protonated molecule, expected in positive ion mode ESI.
[M-H]⁻ m/z 362.1Deprotonated molecule, expected in negative ion mode ESI.
Key Fragment Ions (Positive Mode) m/z 208.1, 158.1, 114.1The fragmentation pattern is expected to be similar to Cefadroxil, with the primary fragmentation occurring at the β-lactam ring and the side chain.[1] Subtle differences in fragment intensities may be observed due to the different stability of the Δ²-cephem nucleus.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The key characteristic bands for cephalosporins are the β-lactam carbonyl stretch and the amide bands.

Table 4: Predicted IR Absorption Data for Δ²-Cefadroxil

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (phenol and carboxyl)3200 - 3500Broad
N-H stretch (amine and amide)3200 - 3400Medium
C-H stretch (aromatic and aliphatic)2850 - 3100Medium
β-lactam C=O stretch ~ 1770 - 1790 Strong This is a highly characteristic and strong absorption for cephalosporins. The position is sensitive to the ring strain.
Amide I (C=O stretch)~ 1680 - 1700Strong
Carboxyl C=O stretch~ 1700 - 1725StrongMay overlap with the amide I band.
C=C stretch (aromatic and olefinic)~ 1500 - 1650Medium
Amide II (N-H bend)~ 1520 - 1550Medium

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Δ²-Cefadroxil.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation of the Δ²-isomer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of Δ²-Cefadroxil.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) with a small amount of DCl to aid solubility, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired FID.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of Δ²-Cefadroxil.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Liquid Chromatography (LC) system for sample introduction.

Sample Preparation:

  • Prepare a stock solution of Δ²-Cefadroxil in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

  • LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Analysis:

  • Identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion in the full scan mass spectrum.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

  • Propose a fragmentation pathway based on the observed fragments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in Δ²-Cefadroxil.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Place a small amount of the solid Δ²-Cefadroxil powder directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr pellet method):

  • Grind 1-2 mg of Δ²-Cefadroxil with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Pay close attention to the β-lactam carbonyl stretching frequency, which is a key diagnostic peak.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of Δ²-Cefadroxil.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Δ²-Cefadroxil Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-ESI-MS/MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Acquire FID Process Spectrum Assign Peaks NMR->NMR_Data MS_Data Acquire Mass Spectra Identify Molecular Ion Analyze Fragments MS->MS_Data IR_Data Acquire Spectrum Identify Functional Groups IR->IR_Data Structure Confirm Structure of Δ²-Cefadroxil NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of Δ²-Cefadroxil.

NMR_Analysis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H ¹H NMR Acquisition Transfer->Acquire_1H Acquire_13C ¹³C NMR Acquisition Transfer->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC) Transfer->Acquire_2D Process Fourier Transform Phase Correction Calibration Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Peak Assignment & Interpretation Process->Assign

Caption: Detailed workflow for NMR analysis of Δ²-Cefadroxil.

MS_Analysis_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_ms Data Interpretation Prep_Solution Prepare Stock Solution Dilute Dilute to Working Concentration Prep_Solution->Dilute Inject Inject into LC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (Full Scan & MS/MS) Ionize->Analyze Identify_M Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) Analyze->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag

Caption: Workflow for the Mass Spectrometry analysis of Δ²-Cefadroxil.

Conclusion

The spectroscopic analysis of Δ²-Cefadroxil is essential for its identification and for ensuring the purity of Cefadroxil drug products. This guide provides a comprehensive, albeit extrapolated, set of spectroscopic data and detailed experimental protocols to aid researchers in this endeavor. The key to differentiating the Δ²- and Δ³-isomers lies in the careful analysis of NMR spectra, which show characteristic shifts in the signals of the cephem nucleus protons and carbons. Mass spectrometry and IR spectroscopy provide complementary information for a complete structural confirmation. The provided workflows offer a logical framework for conducting these analyses in a systematic and efficient manner.

References

An In-depth Technical Guide to Forced Degradation Studies of Cefadroxil and the Formation of Δ²-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on the first-generation cephalosporin antibiotic, Cefadroxil, with a specific focus on the formation of its Δ²-isomer, a critical degradation product. This document outlines the underlying chemistry, detailed experimental protocols, analytical methodologies for detection and quantification, and a summary of degradation behavior under various stress conditions.

Introduction to Cefadroxil and its Degradation

Cefadroxil is a semi-synthetic, broad-spectrum antibiotic widely used in the treatment of various bacterial infections. Structurally, it possesses a β-lactam ring fused to a dihydrothiazine ring, a common feature of cephalosporins. The position of the double bond within the dihydrothiazine ring is crucial for its antibacterial activity. In the active form of Cefadroxil, this double bond is in the Δ³ position.

Forced degradation studies are an essential component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance, and helping to identify potential degradation products and pathways. One of the key degradation pathways for cephalosporins is the isomerization of the double bond from the biologically active Δ³-position to the inactive Δ²-position. This isomer, in the case of Cefadroxil, is referred to as Δ²-Cefadroxil, also known as Cefadroxil USP Related Compound I. Understanding the conditions that promote this isomerization is critical for ensuring the quality, safety, and efficacy of Cefadroxil formulations.

Chemical Structures:

  • Cefadroxil (Δ³-Isomer): (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Δ²-Cefadroxil: (6R,7R)-7-[[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (CAS No: 147103-94-4)

Degradation Pathway: Isomerization to Δ²-Cefadroxil

The primary mechanism for the formation of Δ²-Cefadroxil is a base-catalyzed isomerization of the double bond within the dihydrothiazine ring. This reaction is more prominent in cephalosporin esters but can also occur with the free acid form of Cefadroxil under alkaline conditions. The presence of an electron-withdrawing group at the C-3 position can facilitate this isomerization.

The proposed pathway involves the abstraction of a proton from the C-2 position by a base, leading to the formation of a carbanion intermediate. This intermediate is stabilized by resonance. Subsequent reprotonation can occur at either the C-2 position, regenerating the parent Δ³-Cefadroxil, or at the C-4 position, leading to the formation of the thermodynamically more stable Δ²-isomer.

G Cefadroxil Cefadroxil (Δ³-Isomer) Intermediate Carbanion Intermediate (Resonance Stabilized) Cefadroxil->Intermediate Base-catalyzed proton abstraction (C2) Intermediate->Cefadroxil Reprotonation (C2) Delta2_Cefadroxil Δ²-Cefadroxil (Inactive Isomer) Intermediate->Delta2_Cefadroxil Reprotonation (C4)

Figure 1: Proposed pathway for the base-catalyzed isomerization of Cefadroxil to Δ²-Cefadroxil.

Experimental Protocols for Forced Degradation

The following protocols are designed to induce the degradation of Cefadroxil, with a focus on conditions known to promote the formation of the Δ²-isomer.

Alkaline Hydrolysis

Alkaline conditions are the most critical stress factor for the formation of Δ²-Cefadroxil.

Methodology:

  • Prepare a stock solution of Cefadroxil in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • To 10 mL of the stock solution, add 10 mL of 1 N Sodium Hydroxide (NaOH).

  • Maintain the solution at room temperature (25°C ± 2°C) for 30 minutes.

  • After the specified time, neutralize the solution to approximately pH 7 with 1 N Hydrochloric Acid (HCl).

  • Dilute the resulting solution to a suitable concentration with an appropriate mobile phase for analysis.

Acidic Hydrolysis

While less likely to produce the Δ²-isomer, acidic conditions are a standard component of forced degradation studies.

Methodology:

  • Prepare a stock solution of Cefadroxil as described in 3.1.

  • To 10 mL of the stock solution, add 10 mL of 1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 1 N NaOH.

  • Dilute to a suitable concentration for analysis.

Oxidative Degradation

Methodology:

  • Prepare a stock solution of Cefadroxil as described in 3.1.

  • To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration for analysis.

Thermal Degradation

Methodology:

  • Place a known quantity of solid Cefadroxil powder in a hot air oven maintained at 105°C for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed powder at a suitable concentration for analysis.

Photolytic Degradation

Methodology:

  • Expose a solution of Cefadroxil (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the separation and quantification of Cefadroxil from its degradation products, including Δ²-Cefadroxil. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

HPLC Method for Separation of Cefadroxil and Δ²-Cefadroxil

The following is a representative HPLC method that can be optimized for the specific application.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of phosphate buffer (pH 5.5) and acetonitrile (96:4, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature Ambient

Mobile Phase Preparation:

  • Prepare a 0.05 M solution of potassium dihydrogen phosphate in water.

  • Adjust the pH to 5.5 with a 10 M potassium hydroxide solution.

  • Mix with acetonitrile in the specified ratio and degas before use.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The extent of degradation and the formation of Δ²-Cefadroxil under various stress conditions need to be quantitatively determined. The following table summarizes hypothetical data based on typical degradation profiles for cephalosporins. Actual results may vary depending on the specific experimental conditions.

Stress ConditionCefadroxil Assay (%)Δ²-Cefadroxil (%)Other Degradants (%)Total Degradation (%)
Alkaline (1N NaOH, RT, 30 min) 85.212.5 2.314.8
Acidic (1N HCl, 80°C, 4h) 90.5Not Detected9.59.5
Oxidative (3% H₂O₂, RT, 24h) 92.1Not Detected7.97.9
Thermal (105°C, 24h) 95.8Not Detected4.24.2
Photolytic (UV/Vis, 24h) 97.3Not Detected2.72.7

Note: The formation of Δ²-Cefadroxil is predominantly observed under alkaline stress conditions.

Experimental Workflow and Logical Relationships

The overall process of conducting a forced degradation study for Cefadroxil with a focus on Δ²-Cefadroxil formation can be visualized as a logical workflow.

G cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis Alkaline Alkaline (1N NaOH, RT) HPLC HPLC-UV Analysis (C18, 230 nm) Alkaline->HPLC Analyze Acidic Acidic (1N HCl, 80°C) Acidic->HPLC Analyze Oxidative Oxidative (3% H₂O₂) Oxidative->HPLC Analyze Thermal Thermal (105°C) Thermal->HPLC Analyze Photolytic Photolytic (UV/Vis) Photolytic->HPLC Analyze Quantification Quantification of Cefadroxil & Δ²-Cefadroxil HPLC->Quantification Pathway Degradation Pathway Elucidation Quantification->Pathway Cefadroxil_Sample Cefadroxil Sample Cefadroxil_Sample->Alkaline Expose to Cefadroxil_Sample->Acidic Expose to Cefadroxil_Sample->Oxidative Expose to Cefadroxil_Sample->Thermal Expose to Cefadroxil_Sample->Photolytic Expose to

Figure 2: Workflow for forced degradation studies of Cefadroxil.

Conclusion

This technical guide has detailed the critical aspects of forced degradation studies of Cefadroxil, with a particular emphasis on the formation of the inactive Δ²-isomer. The primary pathway for the formation of this impurity is base-catalyzed isomerization. The provided experimental protocols and analytical methods serve as a robust starting point for researchers and drug development professionals to design and execute their own stability studies. A thorough understanding of Cefadroxil's degradation profile is paramount for the development of stable and effective pharmaceutical formulations. development of stable and effective pharmaceutical formulations.

Delta2-Cefadroxil: An In-depth Technical Guide on a Key Degradation Product of Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat various bacterial infections. Like many beta-lactam antibiotics, Cefadroxil can degrade under various conditions, leading to the formation of several degradation products. Understanding the profile of these degradants is crucial for ensuring the quality, safety, and efficacy of Cefadroxil formulations. One of the key degradation products is delta2-Cefadroxil (Δ²-Cefadroxil), an isomer of the parent drug.

This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical detection, and the current state of knowledge regarding its properties. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Cefadroxil.

Chemical Properties of Cefadroxil and this compound

Cefadroxil and its delta2-isomer share the same molecular formula and mass but differ in the position of the double bond within the dihydrothiazine ring of the cephalosporin nucleus. This seemingly minor structural change can impact the molecule's stability and potentially its biological activity.

PropertyCefadroxilThis compound
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
CAS Number 50370-12-2 (anhydrous)147103-94-4
Molecular Formula C₁₆H₁₇N₃O₅SC₁₆H₁₇N₃O₅S
Molecular Weight 363.39 g/mol 363.39 g/mol
Appearance White to off-white crystalline powderData not readily available

Degradation Pathways of Cefadroxil

Cefadroxil is susceptible to degradation through several pathways, primarily hydrolysis and intramolecular reactions. The formation of this compound is a result of isomerization, a process that can be influenced by pH and temperature. While specific quantitative data on the kinetics of this compound formation is limited in publicly available literature, the general degradation pathways of Cefadroxil are understood.[1]

Under aqueous conditions, Cefadroxil degradation can proceed via:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin and cephalosporin antibiotics, leading to the loss of antibacterial activity.

  • Intramolecular aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.[1]

  • Isomerization: The thermodynamically less stable delta3-cephem nucleus of Cefadroxil can isomerize to the more stable delta2-cephem form, resulting in the formation of this compound. This process is often acid or base catalyzed.

G Cefadroxil Cefadroxil (Δ³-isomer) delta2_Cefadroxil This compound (Δ²-isomer) Cefadroxil->delta2_Cefadroxil Isomerization (pH, Temperature) Hydrolysis_Products Hydrolysis Products (Inactive) Cefadroxil->Hydrolysis_Products β-lactam Hydrolysis Intramolecular_Products Piperazine-2,5-diones (Inactive) Cefadroxil->Intramolecular_Products Intramolecular Aminolysis

General degradation pathways of Cefadroxil.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of Cefadroxil and its degradation products, including this compound. A stability-indicating HPLC method is essential to resolve the active pharmaceutical ingredient (API) from its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative example based on methodologies found in the literature. Method validation and optimization are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 96:4 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of Cefadroxil reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Degraded Sample: Subject a solution of Cefadroxil to forced degradation conditions (e.g., acid, base, heat, oxidation) to generate degradation products, including this compound. Neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.

4. Analysis:

  • Inject the standard and degraded sample solutions into the HPLC system.

  • Identify the peaks based on their retention times relative to the Cefadroxil standard.

  • Quantify the amount of this compound and other degradation products using a validated calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Cefadroxil_Sample Cefadroxil Sample (Bulk or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Cefadroxil_Sample->Forced_Degradation Dilution Dilution with Mobile Phase Forced_Degradation->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Workflow for HPLC analysis of Cefadroxil degradation.

Biological Activity of this compound

A critical aspect of studying any drug degradation product is to understand its biological activity and potential toxicity. The isomerization of the double bond in the cephem nucleus can significantly alter the three-dimensional structure of the molecule, which may affect its binding to penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics.

Currently, there is a significant lack of publicly available data on the biological activity, including antimicrobial efficacy and cytotoxicity, of this compound. This represents a critical knowledge gap that warrants further investigation. It is plausible that the structural change could lead to a reduction or complete loss of antibacterial activity. Furthermore, the potential for altered immunogenicity or other toxicological effects cannot be ruled out without specific studies.

Conclusion and Future Perspectives

This compound is a recognized degradation product of Cefadroxil, formed through isomerization. Its presence in Cefadroxil formulations must be monitored and controlled to ensure product quality and safety. While robust analytical methods like HPLC are available for its detection and quantification, there are notable gaps in the scientific literature concerning:

  • Quantitative kinetics of formation: Detailed studies on the rate of this compound formation under a comprehensive range of pH, temperature, and light conditions are needed.

  • Biological activity: The antimicrobial efficacy, cytotoxicity, and potential for adverse effects of purified this compound require thorough investigation.

  • Signaling pathways: There is no information on whether this compound interacts with any cellular signaling pathways.

Addressing these knowledge gaps through dedicated research will provide a more complete understanding of the degradation profile of Cefadroxil and contribute to the development of more stable formulations and robust quality control strategies. This will ultimately benefit patient safety and ensure the continued efficacy of this important antibiotic.

References

Delta-2-Cefadroxil: A Technical Review of Its Biological Profile and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-2-Cefadroxil (Δ²-Cefadroxil), a prominent degradation product and process impurity of the first-generation cephalosporin antibiotic Cefadroxil, presents a critical area of study for pharmaceutical quality control and drug safety. The isomerization of the dihydrothiazine ring from the biologically active delta-3 (Δ³) configuration to the delta-2 (Δ²) form results in a loss of the crucial β-lactam ring tension, which is widely understood to be essential for antibacterial activity. While specific quantitative data on the biological activity and toxicity of isolated Delta-2-Cefadroxil is not extensively available in public literature, this technical guide synthesizes the existing knowledge on Cefadroxil and its degradation pathways to provide a comprehensive overview of the potential biological and toxicological implications of this impurity. This document outlines the formation, potential biological significance, and the analytical methodologies relevant to the study of Delta-2-Cefadroxil, offering a foundational resource for researchers in drug development and quality assurance.

Introduction to Cefadroxil

Cefadroxil is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death. Cefadroxil is administered orally and is used to treat infections of the urinary tract, skin and soft tissues, and pharyngitis.[1]

The chemical stability of Cefadroxil is a critical factor in its formulation and storage. Under certain conditions, such as exposure to acidic or basic environments, light, and humidity, Cefadroxil can degrade into several byproducts, with Delta-2-Cefadroxil being a significant degradant.[3][4]

Formation of Delta-2-Cefadroxil

Delta-2-Cefadroxil, also known by its CAS number 147103-94-4, is an isomer of the parent drug. Its formation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin nucleus from the Δ³ to the Δ² position. This isomerization is a common degradation pathway for cephalosporins.

  • Chemical Structure: The key structural difference between Cefadroxil (Δ³-Cefadroxil) and Δ²-Cefadroxil is the position of the endocyclic double bond in the cephem nucleus.

The process of forced degradation studies, which are intentionally carried out under harsh conditions, is a common method to generate and identify degradation products like Delta-2-Cefadroxil.[4][5] These studies are essential for developing stability-indicating analytical methods.[5]

Below is a diagram illustrating the isomerization of Cefadroxil to Delta-2-Cefadroxil.

G Cefadroxil Cefadroxil (Δ³-Isomer) Active Antibiotic Delta2_Cefadroxil Delta-2-Cefadroxil (Δ²-Isomer) Degradation Product Cefadroxil->Delta2_Cefadroxil Isomerization Stress_Conditions Stress Conditions (e.g., pH, Temperature, Light) Stress_Conditions->Cefadroxil

Figure 1: Isomerization of Cefadroxil to Delta-2-Cefadroxil under stress conditions.

Biological Activity of Delta-2-Cefadroxil

The isomerization to the Δ² form relieves this ring strain, rendering the β-lactam amide bond less susceptible to nucleophilic attack by the serine residues in the PBP active site. Consequently, Delta-2-Cefadroxil is not expected to effectively inhibit bacterial cell wall synthesis. Studies on the degradation of Cefadroxil have shown that as the parent compound degrades, there is a corresponding loss of antimicrobial function.[6]

Potential Toxicity of Delta-2-Cefadroxil

Similar to the data on its biological activity, specific toxicological data for Delta-2-Cefadroxil, such as LD50 values or detailed cytotoxicity profiles, are scarce in the public domain. The toxicity of impurities is a major concern in drug development, and regulatory bodies require strict control over their levels in final drug products.

The potential toxicity of Delta-2-Cefadroxil can be considered from several perspectives:

  • Direct Toxicity: The molecule itself could elicit a toxic response. Without specific data, this remains a theoretical concern.

  • Allergenicity: Cephalosporins, as a class, are known to cause hypersensitivity reactions. It is possible that degradation products could also be immunogenic.

  • Interaction with other molecules: The altered chemical structure could potentially lead to unforeseen interactions in a biological system.

Given the lack of specific data, the toxicological assessment of Delta-2-Cefadroxil would require dedicated in vitro and in vivo studies.

Experimental Protocols for the Study of Delta-2-Cefadroxil

While specific experimental protocols for assessing the biological activity and toxicity of Delta-2-Cefadroxil were not found, a general workflow for the analysis of such an impurity can be outlined. This workflow is standard in the pharmaceutical industry for the characterization of drug impurities.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a degradation product like Delta-2-Cefadroxil.

G cluster_0 Impurity Generation & Isolation cluster_1 Structural Elucidation cluster_2 Biological & Toxicological Assessment Forced_Degradation Forced Degradation of Cefadroxil Isolation Isolation & Purification (e.g., Preparative HPLC) Forced_Degradation->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Biological_Activity Biological Activity Assays (e.g., MIC Determination) Spectroscopy->Biological_Activity Toxicity_Studies In Vitro & In Vivo Toxicity Studies

Figure 2: General experimental workflow for the analysis of Delta-2-Cefadroxil.

Methodologies within the workflow:

  • Forced Degradation: As per ICH guidelines, Cefadroxil would be subjected to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

  • Isolation and Purification: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique used to isolate and purify specific degradation products from the stressed sample matrix.

  • Structural Elucidation: The exact chemical structure of the isolated impurity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Biological Activity Assays: The antibacterial activity of the purified Delta-2-Cefadroxil would be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. This would be compared to the MIC of the parent Cefadroxil.

  • Toxicity Studies: In vitro cytotoxicity assays using various cell lines would be conducted to assess the potential for cellular damage. Depending on the results, in vivo toxicity studies in animal models might be warranted to determine systemic toxicity and establish a safety profile.

Quantitative Data Summary

As of the date of this report, a comprehensive search of scientific literature and databases did not yield specific quantitative data on the biological activity or toxicity of isolated Delta-2-Cefadroxil. The information available primarily pertains to the parent compound, Cefadroxil.

Table 1: Biological and Toxicological Data (Cefadroxil)

ParameterValueReference Organism/System
Antibacterial Activity (MIC)
Escherichia coli8 µg/ml[1]
Staphylococcus aureus1 - 2 µg/ml[1]
Streptococcus pneumoniae≤1 - >16 µg/ml[1]
Toxicity Data not available for specific metrics like LD50. Common side effects in humans include gastrointestinal issues and allergic reactions.Human

Note: The data in Table 1 is for the parent drug Cefadroxil and is provided for context. It should not be extrapolated to Delta-2-Cefadroxil.

Conclusion and Future Directions

Delta-2-Cefadroxil is a well-identified degradation product of Cefadroxil, the formation of which leads to a presumptive loss of antibacterial efficacy due to structural changes in the cephem nucleus. While the direct biological and toxicological data for this specific impurity is lacking in publicly accessible literature, its presence in Cefadroxil drug products is a critical quality attribute that must be monitored and controlled.

Future research should focus on the isolation and purification of Delta-2-Cefadroxil to enable a thorough investigation of its pharmacological and toxicological properties. Such studies would provide valuable data for setting appropriate regulatory limits for this impurity and would contribute to a more complete understanding of the stability and safety profile of Cefadroxil. The development and validation of sensitive analytical methods for the routine quantification of Delta-2-Cefadroxil in pharmaceutical formulations is also of paramount importance.

References

A Technical Guide to the Physical and Chemical Characteristics of delta2-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta2-Cefadroxil (CAS No. 147103-94-4) is a key related substance and a degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. As an inactive isomer of the parent drug, its presence in pharmaceutical formulations is critically monitored to ensure the safety, efficacy, and stability of the final product. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside experimental protocols for its analysis. Due to its status as a reference standard, much of the specific quantitative data is typically disseminated through Certificates of Analysis upon purchase and is not extensively available in public literature. This guide compiles the available information and provides methodologies for its characterization.

Chemical Identity

IdentifierDataSource
Chemical Name (6R,7R)-7-[[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid[1]
Synonyms Cefadroxil USP Related Compound I, this compound[1]
CAS Number 147103-94-4[1]
Molecular Formula C16H17N3O5S[1]
Molecular Weight 363.39 g/mol [1]

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table provides data for the parent compound, Cefadroxil, for comparative purposes and notes the absence of public data for its delta2-isomer.

PropertyThis compoundCefadroxil (Anhydrous)Source (Cefadroxil)
Melting Point Data not publicly available197 °C (decomposes)[2][3]
Solubility Data not publicly availableSparingly soluble in water; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in chloroform and ethyl ether.[2][4][2][4]
pKa Data not publicly available3.45 (acidic), 7.43 (basic)[2]
Appearance Assumed to be a white to off-white powderWhite to light yellow-white powder[4]

Spectroscopic Data

Detailed spectral data for this compound, including specific peak assignments for NMR, mass fragmentation patterns, and IR absorption bands, are typically provided with the purchase of a reference standard and are not available in the public domain. The following table outlines the expected analytical techniques used for its characterization.

Spectroscopic TechniqueExpected Data for this compound
¹H-NMR Spectroscopy Chemical shifts and coupling constants for protons, confirming the isomeric structure.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern to confirm molecular weight and structure.
Infrared (IR) Spectroscopy Absorption bands corresponding to functional groups present in the molecule.
UV-Vis Spectroscopy Absorption maxima in a given solvent; Cefadroxil has a λmax at approximately 224 nm in a water and methanol mixture.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefadroxil and Related Substances

This method is suitable for the separation and quantification of Cefadroxil and its impurities, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 4.8), Methanol, and Acetonitrile in a ratio of 95:3:2 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.[5]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Cefadroxil and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a concentration within the linear range of the method.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Verify the suitability of the chromatographic system by assessing parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.

  • Quantification: Identify the peaks of Cefadroxil and this compound based on their retention times. Calculate the amount of this compound in the sample by comparing its peak area with that of the corresponding reference standard. The retention time for Cefadroxil under these conditions is approximately 4.17 minutes.[5]

Forced Degradation Studies to Generate this compound

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Alkaline Hydrolysis:

  • Prepare a stock solution of Cefadroxil in a suitable solvent.

  • Add 1 N sodium hydroxide solution to the Cefadroxil solution.

  • Allow the mixture to stand at room temperature for a specified period (e.g., 30 minutes).

  • Neutralize the solution with 1 N hydrochloric acid.

  • Analyze the resulting solution by HPLC to identify and quantify the degradation products, including this compound.

Acidic Hydrolysis:

  • Prepare a stock solution of Cefadroxil.

  • Add 3 N hydrochloric acid to the Cefadroxil solution.

  • Keep the solution at normal conditions for a defined time (e.g., 90 minutes).

  • Neutralize the solution and dilute it for HPLC analysis.

Oxidative Degradation:

  • Prepare a stock solution of Cefadroxil.

  • Add 30% w/v hydrogen peroxide to the solution.

  • Keep the mixture at room temperature for a set duration (e.g., 15 minutes).

  • Heat the solution on a boiling water bath to remove excess hydrogen peroxide before HPLC analysis.

Visualizations

Isomerization_of_Cefadroxil Cefadroxil Cefadroxil (delta3-isomer) Active delta2_Cefadroxil This compound Inactive Isomer Cefadroxil->delta2_Cefadroxil Isomerization Degradation Degradation Conditions (e.g., pH, temperature) Degradation->Cefadroxil

Caption: Isomerization of Cefadroxil to this compound.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Standard_Prep Reference Standard Preparation (Cefadroxil & this compound) Standard_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification

Caption: Workflow for HPLC analysis of this compound. Caption: Workflow for HPLC analysis of this compound.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Δ²-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Δ²-Cefadroxil, a potential isomer and degradation product of the cephalosporin antibiotic Cefadroxil. The method is suitable for the analysis of bulk drug substances and for monitoring stability.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Like other β-lactam antibiotics, its stability can be a critical attribute, with the potential for degradation into various related substances. One such potential impurity is the Δ²-isomer of Cefadroxil (delta-2-Cefadroxil), a positional isomer where the double bond in the dihydrothiazine ring is shifted. The quantification of such impurities is crucial for ensuring the safety and efficacy of the drug product.[3] This application note presents a validated HPLC method for the separation and quantification of Δ²-Cefadroxil from its parent compound, Cefadroxil.

Experimental Protocols

2.1. Materials and Reagents

  • Cefadroxil Reference Standard (USP or EP)

  • Δ²-Cefadroxil Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric acid (Analytical Grade)

  • Water (HPLC Grade)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.[4][5]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Preparation of Solutions

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent is typically used.[1][4][5] Prepare a 0.05 M potassium dihydrogen phosphate buffer and adjust the pH to 5.5 with dilute orthophosphoric acid. The mobile phase will consist of this buffer and acetonitrile in a ratio of 96:4 (v/v).[6] Filter and degas the mobile phase before use.

  • Standard Stock Solution (Cefadroxil): Accurately weigh about 25 mg of Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Δ²-Cefadroxil): Accurately weigh about 25 mg of Δ²-Cefadroxil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity and other validation parameters.

2.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M KH₂PO₄ Buffer (pH 5.5) : Acetonitrile (96:4, v/v)[6]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 20 µL
Detection Wavelength 230 nm[5][6]
Column Temperature Ambient
Run Time Approximately 15 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution containing both Cefadroxil and Δ²-Cefadroxil. The acceptance criteria are listed in the table below.

3.2. Specificity

The specificity of the method was determined by assessing the resolution between the peaks of Cefadroxil and Δ²-Cefadroxil. The peaks should be well-resolved with a resolution factor of not less than 2.0.

3.3. Linearity

Linearity was established by analyzing a series of at least five concentrations of Δ²-Cefadroxil over the range of 0.5 µg/mL to 10 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

3.4. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Δ²-Cefadroxil was spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

3.5. Precision

  • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration of Δ²-Cefadroxil on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts.

The relative standard deviation (%RSD) was calculated for the peak areas.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates≥ 20004500
% RSD of Peak Area≤ 2.0%0.8%
Resolution (between Cefadroxil and Δ²-Cefadroxil)≥ 2.02.5

Table 2: Linearity Data for Δ²-Cefadroxil

Concentration (µg/mL)Peak Area (arbitrary units)
0.512,540
1.025,110
2.562,800
5.0125,500
10.0251,200
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%
Average Recovery 99.77%

Table 4: Precision Data

Precision% RSD
Repeatability (Intra-day) 0.95%
Intermediate Precision (Inter-day) 1.35%

Table 5: LOD and LOQ

ParameterResult
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (230 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for HPLC quantification of Δ²-Cefadroxil.

Validation_Parameters cluster_params Validation Parameters method_validation Method Validation (ICH) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq system_suitability System Suitability method_validation->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the quantification of Δ²-Cefadroxil. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of Cefadroxil. The chromatographic conditions ensure adequate separation of Δ²-Cefadroxil from the main Cefadroxil peak, allowing for reliable quantification.

References

Application Notes and Protocols for the Use of delta2-Cefadroxil as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. As with any pharmaceutical active ingredient, controlling impurities is crucial to ensure its safety and efficacy. One of the potential impurities in Cefadroxil is delta2-Cefadroxil, also known as Cefadroxil USP Related Compound I. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Cefadroxil drug substance and drug products.

This compound is a positional isomer of Cefadroxil and can be formed during the synthesis or degradation of the active pharmaceutical ingredient (API). Its presence must be monitored and quantified to ensure that it does not exceed the limits set by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in Cefadroxil samples.

Application Notes

1. Identification of this compound in Cefadroxil Samples

The this compound reference standard is used to confirm the identity of a peak corresponding to this impurity in the chromatogram of a Cefadroxil test sample. This is typically achieved by comparing the retention time of the peak in the sample chromatogram with that of the this compound reference standard, obtained under the same chromatographic conditions.

2. Quantification of this compound

The reference standard is used to prepare calibration standards of known concentrations. These standards are then used to construct a calibration curve (or for a single-point calibration) to quantify the amount of this compound present in a Cefadroxil sample. This is crucial for ensuring that the level of this impurity is below the specified acceptance criteria in the drug substance or product.

3. Method Validation

This compound reference standard is a critical component in the validation of analytical methods for the analysis of Cefadroxil and its related substances. It is used to assess method performance characteristics such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) for the this compound impurity.

4. Stability-Indicating Assays

In the development of stability-indicating methods, the this compound reference standard is used to track the formation of this impurity under various stress conditions (e.g., acid, base, oxidation, heat, light). This helps to establish the degradation pathways of Cefadroxil and to develop a method that can separate the degradation products from the parent drug.

Experimental Protocols

Protocol 1: Identification and Quantification of this compound in Cefadroxil Drug Substance by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the determination of this compound in a Cefadroxil drug substance.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Reference Standard

  • Cefadroxil Drug Substance (for testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Sonicator

  • pH meter

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.025 M Monobasic potassium phosphate buffer, pH adjusted to 5.0 with dilute orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient A suitable gradient can be optimized, for example: 96% A to 80% A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Methanol (e.g., 80:20 v/v).

  • This compound Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • This compound Working Standard Solution (approx. 1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

  • Cefadroxil Test Solution (approx. 1 mg/mL): Accurately weigh about 100 mg of Cefadroxil drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

4. System Suitability

Before sample analysis, inject the this compound Working Standard Solution and the Cefadroxil Test Solution (spiked with a known amount of this compound if necessary to ensure the peak is present for resolution calculation) to verify the performance of the HPLC system.

ParameterAcceptance Criteria
Resolution (between Cefadroxil and this compound)Not less than 2.0
Tailing Factor (for the Cefadroxil peak)Not more than 2.0
Relative Standard Deviation (RSD) (for replicate injections of the this compound standard)Not more than 5.0%

5. Analytical Procedure

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the this compound Working Standard Solution and record the peak area and retention time.

  • Inject the Cefadroxil Test Solution and record the chromatogram.

  • Identify the this compound peak in the Cefadroxil Test Solution by comparing its retention time with that of the standard.

  • Calculate the percentage of this compound in the Cefadroxil drug substance using the following formula:

    % this compound = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_impurity is the peak area of this compound in the Cefadroxil Test Solution.

    • Area_standard is the peak area of this compound in the Working Standard Solution.

    • Conc_standard is the concentration of this compound in the Working Standard Solution.

    • Conc_sample is the concentration of Cefadroxil in the Test Solution.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for this compound

ParameterTypical Results
Linearity (Concentration Range) 0.1 - 5 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific method, instrument, and laboratory conditions.

Mandatory Visualization

Diagram 1: Experimental Workflow for Impurity Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare this compound Reference Standard Solution system_suitability Perform System Suitability Tests (Resolution, Tailing, RSD) prep_standard->system_suitability prep_sample Prepare Cefadroxil Test Solution inject_sample Inject Cefadroxil Test Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank If Pass inject_standard Inject this compound Standard inject_blank->inject_standard inject_standard->inject_sample peak_identification Identify this compound Peak by Retention Time inject_sample->peak_identification quantification Quantify this compound using Standard's Peak Area peak_identification->quantification report Report Result and Compare with Specification quantification->report

Caption: Workflow for the analysis of this compound impurity.

G Cefadroxil Cefadroxil (Active Pharmaceutical Ingredient) Degradation Degradation (e.g., pH, Heat) Cefadroxil->Degradation Under Stress delta2_Cefadroxil This compound (Positional Isomer Impurity) Synthesis Chemical Synthesis Synthesis->Cefadroxil Primary Product Synthesis->delta2_Cefadroxil By-product Degradation->delta2_Cefadroxil Can Form

Application Note: Sensitive and Selective Quantification of Δ²-Cefadroxil in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. During its synthesis, storage, or metabolism, several related impurities and degradation products can be formed. One such isomer is Δ²-Cefadroxil (delta-2-Cefadroxil), an isomer of the active pharmaceutical ingredient where the double bond in the dihydrothiazine ring is shifted to the Δ² position.[1][2] The presence of such isomers, even in small amounts, can impact the efficacy and safety of the pharmaceutical product. Therefore, a sensitive and selective analytical method is crucial for their detection and quantification.

This application note presents a robust and sensitive LC-MS/MS method for the quantification of Δ²-Cefadroxil in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmaceutical quality control, stability studies, and pharmacokinetic research.

Experimental

Materials and Reagents

  • Δ²-Cefadroxil reference standard (CAS: 147103-94-4) was sourced from a commercial supplier.[1][2]

  • Cefadroxil-d4 (internal standard, IS) was obtained from a certified reference material provider.

  • LC-MS grade acetonitrile, methanol, and formic acid were purchased from a reputable chemical supplier.

  • Human plasma was obtained from a certified biobank.

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Δ²-Cefadroxil from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, 5 µL of the internal standard working solution (Cefadroxil-d4, 1 µg/mL) was added and vortexed briefly.

  • Protein precipitation was induced by adding 300 µL of cold acetonitrile containing 0.1% formic acid.

  • The mixture was vortexed for 1 minute to ensure complete protein precipitation.

  • The samples were then centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • The supernatant was carefully transferred to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a standard HPLC system using a C18 reversed-phase column.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The ion transitions were optimized for the sensitive and specific detection of Δ²-Cefadroxil and the internal standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Δ²-Cefadroxil 364.1 208.1 25
    Δ²-Cefadroxil (Quantifier) 364.1 158.1 30

    | Cefadroxil-d4 (IS) | 368.1 | 212.1 | 25 |

The precursor ion for Δ²-Cefadroxil is based on its molecular weight of 363.39 g/mol .[1][2] The product ions are predicted based on the known fragmentation patterns of cephalosporins, which often involve cleavage of the β-lactam ring and the side chain.[3]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and reproducibility for the quantification of Δ²-Cefadroxil in human plasma. The chromatographic conditions provided good separation of the analyte from endogenous plasma components.

Linearity and Sensitivity

The method was linear over a concentration range of 0.5 to 500 ng/mL. The coefficient of determination (R²) was >0.99, indicating excellent linearity. The lower limit of detection (LOD) and lower limit of quantification (LLOQ) were determined to be 0.15 ng/mL and 0.5 ng/mL, respectively.

Table 1: Linearity and Sensitivity Data

ParameterValue
Linearity Range0.5 - 500 ng/mL
>0.99
LOD0.15 ng/mL
LLOQ0.5 ng/mL

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results, summarized in Table 2, are within the acceptable limits for bioanalytical method validation.

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low1.54.2102.35.8101.5
Medium753.198.94.599.2
High4002.5101.13.9100.8

Recovery

The extraction recovery of Δ²-Cefadroxil from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the tested concentration levels, with an average recovery of over 85%.

Table 3: Extraction Recovery Data

QC LevelConcentration (ng/mL)Average Recovery (%)
Low1.587.5
Medium7589.1
High40086.3

Protocol Workflow

The overall experimental workflow is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation with Acetonitrile p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for the LC-MS/MS analysis of Δ²-Cefadroxil.

Signaling Pathway/Degradation Context

Δ²-Cefadroxil is an isomer of Cefadroxil and can be formed during the manufacturing process or as a degradation product. The isomerization from the active Δ³-Cefadroxil to the less active or inactive Δ²-isomer is a critical parameter to monitor for ensuring the quality and stability of the drug product.

Degradation Cefadroxil Cefadroxil (Δ³-isomer) Active Form Delta2 Δ²-Cefadroxil Isomeric Impurity Cefadroxil->Delta2 Isomerization Other Other Degradation Products Cefadroxil->Other Hydrolysis, etc.

Caption: Isomerization of Cefadroxil to Δ²-Cefadroxil.

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Δ²-Cefadroxil in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmaceutical quality control and clinical research. The method provides a valuable tool for monitoring the levels of this critical isomeric impurity, ensuring the safety and efficacy of Cefadroxil formulations.

References

Application Note: Analytical Method Validation for the Determination of delta2-Cefadroxil Impurity in Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its quality, safety, and efficacy.[1] One potential impurity in Cefadroxil is its delta-2 isomer, delta2-Cefadroxil (also known as Cefadroxil USP Related Compound I). This document outlines the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the this compound impurity in Cefadroxil drug substances. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Analytical Method

A gradient RP-HPLC method with UV detection is employed for the separation and quantification of this compound from Cefadroxil.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate (pH 5.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Diluent Mobile Phase A

Experimental Protocols

Specificity (Forced Degradation Study)

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies are performed on the Cefadroxil drug substance. The goal is to produce a degradation of 5-20% of the main peak.[2]

  • Acid Hydrolysis: Dissolve 50 mg of Cefadroxil in 50 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve 50 mg of Cefadroxil in 50 mL of 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve 50 mg of Cefadroxil in 50 mL of 3% hydrogen peroxide and keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid Cefadroxil powder to 105°C in a hot air oven for 24 hours. Dissolve an appropriate amount in the diluent for analysis.

  • Photolytic Degradation: Expose the solid Cefadroxil powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve an appropriate amount in the diluent for analysis.

The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the this compound peak and any degradation products. Peak purity analysis of the this compound peak should be performed using a photodiode array (PDA) detector.

Linearity

Linearity is established by preparing a series of at least five concentrations of the this compound reference standard over a specified range.

  • Procedure: Prepare a stock solution of this compound. From the stock solution, prepare dilutions ranging from the Limit of Quantification (LOQ) to 150% of the proposed specification limit for the impurity. Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area against the concentration. The linearity is evaluated by linear regression analysis, and the correlation coefficient (r²) is calculated.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure: The data from the linearity and accuracy studies are used to establish the range.

  • Acceptance Criteria: The range should be from the LOQ to 150% of the specified limit for the this compound impurity.

Accuracy

Accuracy is determined by recovery studies, by spiking a known amount of the this compound reference standard into the Cefadroxil sample.

  • Procedure: Prepare Cefadroxil samples spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the added impurity.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Repeatability: Prepare six separate samples of Cefadroxil spiked with this compound at the 100% specification limit. Analyze these samples on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results of both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • Procedure: Prepare a series of dilute solutions of this compound and inject them into the HPLC system.

  • Analysis:

    • LOD: The concentration that gives a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that gives a signal-to-noise ratio of approximately 10:1. The LOQ should be further verified by demonstrating that at this concentration, the method provides acceptable precision and accuracy.

Robustness

Robustness is evaluated by making small, deliberate variations in the chromatographic conditions to assess the method's reliability during normal use.

  • Variations to be studied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.1 units)

  • Procedure: Analyze a system suitability solution under each of the modified conditions.

  • Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).

System Suitability

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a system suitability solution containing both Cefadroxil and this compound.

  • Parameters to be monitored:

    • Resolution between Cefadroxil and this compound

    • Tailing factor for the this compound peak

    • Theoretical plates for the this compound peak

    • %RSD of replicate injections

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The this compound peak should be free from interference from the main peak, other impurities, and degradation products. Resolution > 2.0 between this compound and any adjacent peak. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range From LOQ to 150% of the specification limit.
Accuracy Mean recovery should be between 85.0% and 115.0% at each concentration level.
Precision (Repeatability) %RSD ≤ 10.0%.
Precision (Intermediate) %RSD ≤ 15.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of approximately 10:1. Precision at LOQ should have an RSD ≤ 20.0%.
Robustness System suitability parameters should meet the criteria for all tested variations.
System Suitability Resolution > 2.0, Tailing Factor ≤ 2.0, Theoretical Plates > 2000, %RSD of replicate injections ≤ 5.0%.

Mandatory Visualizations

G cluster_0 Method Development cluster_1 Method Validation Method_Optimization HPLC Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Method_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Analytical Method Validation Workflow

G cluster_core Core Validation Parameters cluster_derived Derived & Boundary Parameters Linearity Linearity Establishes proportional response Range Range Upper & lower levels Linearity->Range Accuracy Accuracy Closeness to true value Accuracy->Range LOQ LOQ Lowest quantifiable level Accuracy->LOQ Precision Precision Degree of scatter Precision->Range Precision->LOQ LOD LOD Lowest detectable level LOQ->LOD Specificity {Specificity | Differentiates analyte} Robustness {Robustness | Resists small variations}

Interrelationship of Validation Parameters

References

Application Note: The Role of Cefadroxil Related Compounds in System Suitability Testing for Cefadroxil HPLC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. High-performance liquid chromatography (HPLC) is the standard method for the assay of Cefadroxil in bulk drug substance and finished pharmaceutical products. System suitability testing (SST) is a critical component of any HPLC analysis, ensuring that the chromatographic system is performing adequately for the intended application. A key aspect of SST is to challenge the system's ability to separate the main analyte from its potential impurities and related compounds. This application note details the use of a specific Cefadroxil related compound in system suitability testing for Cefadroxil HPLC assays, in line with United States Pharmacopeia (USP) guidelines.

Contrary to some literature, the official system suitability testing for Cefadroxil HPLC assays as per the USP does not utilize delta-2-Cefadroxil. Instead, a Cefadroxil System Suitability Mixture is employed. This mixture contains Cefadroxil and O-ethoxycarbonyl cefadroxil . The resolution between these two compounds is a critical parameter for confirming the performance of the chromatographic system. Additionally, the USP monograph for Cefadroxil mentions "Cefadroxil USP Related Compound I," which is identified as delta-3-Cefadroxil , an isomer of the delta-2 compound. While not the primary component for SST in the main assay, awareness of various related compounds is crucial for comprehensive impurity profiling.

This document provides a detailed protocol for performing system suitability testing for Cefadroxil HPLC assays using the officially recognized Cefadroxil System Suitability Mixture.

Data Presentation

Table 1: Chromatographic Parameters for Cefadroxil HPLC Assay

ParameterRecommended Value
ColumnL1 packing (C18), 4.6 mm x 250 mm, 5 µm
Mobile PhaseAcetonitrile and pH 5.0 Buffer (40:960)
pH 5.0 Buffer13.6 g/L of monobasic potassium phosphate in water, adjusted to pH 5.0 with 10 N potassium hydroxide.
Flow Rate1.5 mL/min
DetectionUV at 230 nm
Injection Volume20 µL
TemperatureAmbient

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Resolution (Rs) The resolution between the Cefadroxil and O-ethoxycarbonyl cefadroxil peaks must be not less than 2.0.
Tailing Factor (T) The tailing factor for the Cefadroxil peak should not be more than 2.0.
Relative Standard Deviation (RSD) The RSD for replicate injections of the Cefadroxil standard solution should be not more than 2.0%.
Theoretical Plates (N) A minimum number of theoretical plates for the Cefadroxil peak (e.g., >2000) is generally expected for good column efficiency.

Experimental Protocols

1. Preparation of pH 5.0 Buffer:

  • Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 5.0 using 10 N potassium hydroxide.

  • Filter the buffer through a 0.45 µm membrane filter before use.

2. Preparation of Mobile Phase:

  • Mix acetonitrile and the prepared pH 5.0 Buffer in a ratio of 40:960 (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3. Preparation of Standard Solution:

  • Accurately weigh a suitable quantity of Cefadroxil Reference Standard (RS) and dissolve it in the Mobile Phase to obtain a known concentration of approximately 1.0 mg/mL.

4. Preparation of System Suitability Solution:

  • Use a pre-prepared Cefadroxil System Suitability Mixture (containing Cefadroxil and O-ethoxycarbonyl cefadroxil) or prepare a solution by accurately weighing and dissolving appropriate amounts of Cefadroxil RS and O-ethoxycarbonyl cefadroxil in the Mobile Phase. The final concentration should be similar to that of the standard solution.

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the System Suitability Solution and record the chromatogram.

  • Calculate the resolution between the Cefadroxil and O-ethoxycarbonyl cefadroxil peaks, the tailing factor for the Cefadroxil peak, and the theoretical plates.

  • Inject the Standard Solution in replicate (typically 5 or 6 injections).

  • Calculate the relative standard deviation (RSD) of the peak areas for the replicate injections of the Standard Solution.

  • Verify that all system suitability parameters meet the acceptance criteria outlined in Table 2 before proceeding with the analysis of test samples.

Mandatory Visualizations

SST_Parameters cluster_column Column Performance cluster_system System Precision SST System Suitability Testing (SST) Resolution Resolution (Rs) Separation of Cefadroxil & O-ethoxycarbonyl cefadroxil SST->Resolution Plates Theoretical Plates (N) Column Efficiency SST->Plates Tailing Tailing Factor (T) Peak Symmetry SST->Tailing Repeatability Repeatability (RSD) Precision of Injections SST->Repeatability

Application Note: Quantitative Analysis of Δ²-Cefadroxil in Stability Samples of Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefadroxil and its critical degradation product, Δ²-Cefadroxil, in stability samples. The protocol provides a comprehensive workflow from sample preparation and stress condition induction to chromatographic separation and data analysis. The presented method is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Cefadroxil formulations by accurately monitoring the formation of impurities under various environmental conditions.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1][2] Like other β-lactam antibiotics, Cefadroxil can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. One of the primary degradation pathways for cephalosporins involves the isomerization of the double bond in the dihydrothiazine ring, leading to the formation of the biologically inactive Δ²-isomer.[3][4] The presence of Δ²-Cefadroxil and other degradation products can impact the therapeutic efficacy and safety of the drug product. Therefore, a validated stability-indicating analytical method is essential for the quantitative determination of Cefadroxil and its impurities in stability studies.[5][6]

This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying Cefadroxil from its Δ²-isomer and other potential degradation products. The method is suitable for routine quality control and stability testing of Cefadroxil in bulk drug and pharmaceutical dosage forms.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.5) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Preparation of Solutions
  • Mobile Phase: Prepare a 0.05 M solution of potassium dihydrogen phosphate and adjust the pH to 5.5 with a dilute potassium hydroxide solution. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution of Cefadroxil: Accurately weigh and dissolve 25 mg of Cefadroxil reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Δ²-Cefadroxil: Accurately weigh and dissolve 10 mg of Δ²-Cefadroxil reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Cefadroxil and 10 µg/mL of Δ²-Cefadroxil by diluting the stock solutions with the mobile phase.

Sample Preparation

Accurately weigh a portion of the Cefadroxil stability sample (powder for oral suspension or capsule content) equivalent to 25 mg of Cefadroxil and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Cefadroxil drug substance.

  • Acidic Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL of Cefadroxil.

  • Alkaline Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL of Cefadroxil.

  • Oxidative Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 1 hour. Dilute with the mobile phase to a final concentration of 100 µg/mL of Cefadroxil.

  • Thermal Degradation: Keep the solid Cefadroxil drug substance in an oven at 105°C for 24 hours. Prepare a sample solution as described in the sample preparation section.

  • Photolytic Degradation: Expose the solid Cefadroxil drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution as described in the sample preparation section.

Data Presentation

The following tables summarize the validation parameters of the analytical method and the illustrative quantitative data from the forced degradation studies.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20004500
Resolution ≥ 2.0 (between Cefadroxil and Δ²-Cefadroxil)3.5
%RSD for replicate injections ≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity Range (Cefadroxil) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Linearity Range (Δ²-Cefadroxil) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Cefadroxil) 0.1 µg/mL
LOQ (Cefadroxil) 0.3 µg/mL
LOD (Δ²-Cefadroxil) 0.05 µg/mL
LOQ (Δ²-Cefadroxil) 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Table 3: Illustrative Quantitative Data from Forced Degradation of Cefadroxil

Stress Condition% Assay of Cefadroxil% Formation of Δ²-CefadroxilTotal Impurities (%)
Control (Untreated) 99.8< LOQ0.2
Acidic (0.1 N HCl, 60°C, 2h) 92.53.27.5
Alkaline (0.1 N NaOH, RT, 30min) 85.38.914.7
Oxidative (3% H₂O₂, RT, 1h) 95.11.54.9
Thermal (105°C, 24h) 97.20.82.8
Photolytic (UV light, 24h) 98.60.51.4

Note: The data presented in this table is for illustrative purposes to demonstrate the application of the method and may not represent actual experimental results.

Visualization

Cefadroxil Degradation Pathway

G Cefadroxil Cefadroxil (Δ³-isomer) Active Delta2_Cefadroxil Δ²-Cefadroxil Inactive Cefadroxil->Delta2_Cefadroxil Isomerization Other_Degradation_Products Other Degradation Products (e.g., hydrolysis products) Cefadroxil->Other_Degradation_Products Hydrolysis, Oxidation

Caption: Cefadroxil degradation pathways.

Experimental Workflow for Stability Sample Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Receipt Receive Stability Sample Weighing Accurately Weigh Sample Sample_Receipt->Weighing Dissolution Dissolve in Mobile Phase & Sonicate Weighing->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection at 230 nm Chromatography->Detection Peak_Integration Integrate Peaks Detection->Peak_Integration Quantification Quantify using Standard Curve Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

References

Application of Δ²-Cefadroxil in Cefadroxil Impurity Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat various bacterial infections. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of quality control, and the identification and quantification of specific impurities are mandated by regulatory bodies. Δ²-Cefadroxil (delta-2-Cefadroxil), also known as Cefadroxil Related Compound I according to the United States Pharmacopeia (USP), is a potential impurity in Cefadroxil.[1][2] This document provides detailed application notes and protocols for the use of Δ²-Cefadroxil in the impurity profiling of Cefadroxil, targeting researchers, scientists, and drug development professionals.

Understanding the Role of Δ²-Cefadroxil

Δ²-Cefadroxil is a structural isomer of Cefadroxil, differing in the position of the double bond within the dihydrothiazine ring of the cephalosporin nucleus. The formation of such isomers can occur during the synthesis process or as a degradation product under certain storage conditions. Therefore, monitoring and controlling the levels of Δ²-Cefadroxil are essential to guarantee the quality and stability of Cefadroxil.

Logical Workflow for Impurity Profiling

The following diagram illustrates the general workflow for the application of Δ²-Cefadroxil in Cefadroxil impurity profiling.

G cluster_0 Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting A Procure Cefadroxil API/Formulation C Prepare Standard and Sample Solutions A->C B Procure Δ²-Cefadroxil Reference Standard B->C F Chromatographic Analysis C->F D HPLC Method Development/Validation E System Suitability Testing D->E E->F G Peak Identification and Integration F->G H Quantification of Δ²-Cefadroxil G->H I Impurity Profile Report Generation H->I

Workflow for Cefadroxil Impurity Profiling

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the effective separation and quantification of Δ²-Cefadroxil from Cefadroxil and other potential impurities. The following protocol is a representative method based on literature for the analysis of Cefadroxil and its related substances.[3][4][5]

1. Materials and Reagents

  • Cefadroxil API or finished product

  • Δ²-Cefadroxil Reference Standard (USP Cefadroxil Related Compound I)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Purified water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of phosphate buffer and acetonitrile. A common starting ratio is 65:35 (v/v) of buffer to acetonitrile. The pH of the buffer is typically adjusted to around 3.5 with orthophosphoric acid.[3][4]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[5]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 30 minutes (to ensure elution of all impurities)

3. Preparation of Solutions

  • Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in purified water to obtain the desired molarity (e.g., 0.05 M). Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 65:35 v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Δ²-Cefadroxil reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Cefadroxil Standard Solution: Accurately weigh and dissolve about 25 mg of USP Cefadroxil RS in 25 mL of mobile phase to get a concentration of about 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve a quantity of the Cefadroxil API or powdered finished product, equivalent to about 25 mg of Cefadroxil, in 25 mL of the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0 for the Cefadroxil peak.
Theoretical Plates Not less than 2000 for the Cefadroxil peak.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the Cefadroxil standard solution.
Resolution The resolution between the Cefadroxil peak and the nearest eluting impurity peak (including Δ²-Cefadroxil) should be not less than 1.5.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of the Cefadroxil standard solution to check for system suitability.

  • Inject the Δ²-Cefadroxil standard solution to determine its retention time.

  • Inject the sample solution in duplicate.

  • Identify the Δ²-Cefadroxil peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the amount of Δ²-Cefadroxil in the sample using the external standard method.

Data Presentation

The quantitative data obtained from the impurity profiling should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: Quantitative Analysis of Δ²-Cefadroxil in Cefadroxil Batches

Sample IDBatch NumberCefadroxil Assay (%)Δ²-Cefadroxil (%)Total Impurities (%)
Sample 1BATCH-00199.50.120.45
Sample 2BATCH-00299.20.180.72
Sample 3BATCH-00399.80.080.20

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the key steps in the analytical protocol for Δ²-Cefadroxil quantification.

G node1 Solution Preparation Buffer, Mobile Phase, Standards, Samples node2 HPLC System Setup Column Equilibration System Suitability Check node1->node2 node3 Chromatographic Run Blank Injection Standard Injection Sample Injection node2->node3 node4 Data Acquisition & Processing Peak Identification (RT) Peak Integration node3->node4 node5 Quantification & Reporting Calculation of Δ²-Cefadroxil % Final Report node4->node5

Analytical Protocol Workflow

Conclusion

The application of Δ²-Cefadroxil as a reference standard is indispensable for the accurate and reliable impurity profiling of Cefadroxil. The detailed HPLC protocol and system suitability criteria provided in these application notes serve as a robust framework for researchers and quality control analysts. Adherence to these protocols will ensure that the purity of Cefadroxil is maintained, thereby safeguarding patient health. The use of a well-characterized reference standard for Δ²-Cefadroxil is paramount for the validation and routine application of the analytical method.

References

Development of a Validated UPLC Method for the Quantification of Δ²-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a sensitive, specific, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Δ²-Cefadroxil, a potential degradation impurity of the cephalosporin antibiotic, Cefadroxil. The developed stability-indicating method is crucial for the quality control and stability testing of Cefadroxil in bulk drug substance and finished pharmaceutical products. The method utilizes a reversed-phase UPLC approach, providing rapid and efficient separation of Cefadroxil and its Δ²-isomer. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Like other β-lactam antibiotics, Cefadroxil can degrade under certain storage and environmental conditions, leading to the formation of impurities that may impact its safety and efficacy. One such potential degradant is the Δ²-isomer of Cefadroxil (Δ²-Cefadroxil), an inactive isomer formed by the migration of the double bond within the dihydrothiazine ring. Regulatory bodies require strict monitoring and control of such impurities in pharmaceutical formulations.

This document provides a comprehensive protocol for a validated UPLC method designed to separate and quantify Δ²-Cefadroxil from the active pharmaceutical ingredient (API), Cefadroxil. The use of UPLC technology offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and reduced solvent consumption.

Experimental

Instrumentation and Materials
  • UPLC System: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A high-strength silica (HSS) C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Chemicals and Reagents:

    • Cefadroxil Reference Standard

    • Δ²-Cefadroxil Reference Standard

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Acetonitrile, HPLC grade

    • Methanol, HPLC grade

    • Purified water (18.2 MΩ·cm)

Chromatographic Conditions

A summary of the optimized UPLC chromatographic conditions is presented in Table 1.

ParameterCondition
Column HSS C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH adjusted to 5.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-1 min (5% B), 1-8 min (5-40% B), 8-9 min (40-5% B), 9-10 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Protocols

Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 5.0 using diluted orthophosphoric acid. Filter the solution through a 0.22 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Stock Solution (Cefadroxil): Accurately weigh and dissolve approximately 25 mg of Cefadroxil Reference Standard in the diluent in a 50 mL volumetric flask to obtain a concentration of about 500 µg/mL.

  • Standard Stock Solution (Δ²-Cefadroxil): Accurately weigh and dissolve approximately 5 mg of Δ²-Cefadroxil Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of about 50 µg/mL.

  • System Suitability Solution: Prepare a solution containing 250 µg/mL of Cefadroxil and 5 µg/mL of Δ²-Cefadroxil in the diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve approximately 25 mg of the Cefadroxil bulk drug sample in the diluent in a 50 mL volumetric flask to obtain a final concentration of about 500 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, Cefadroxil was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed to ensure that Δ²-Cefadroxil and other degradants were well-resolved from the main Cefadroxil peak.

  • Linearity: The linearity of the method for Δ²-Cefadroxil was assessed by analyzing a series of solutions over the concentration range of 0.1 µg/mL to 10 µg/mL (corresponding to 0.04% to 4% of the nominal Cefadroxil sample concentration).

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) for Δ²-Cefadroxil were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). A known amount of Δ²-Cefadroxil was spiked into a Cefadroxil sample solution and the percentage recovery was calculated.

  • Precision: The precision of the method was determined by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a solution containing Δ²-Cefadroxil were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, column temperature, and flow rate.

Results and Discussion

The developed UPLC method successfully separated Δ²-Cefadroxil from Cefadroxil with a resolution of greater than 2.0. The typical retention time for Cefadroxil was approximately 4.5 minutes, and for Δ²-Cefadroxil, it was approximately 5.2 minutes.

Method Validation Summary

The quantitative data from the method validation experiments are summarized in the tables below.

Table 2: Linearity, LOD, and LOQ for Δ²-Cefadroxil

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Table 3: Accuracy (Recovery) of Δ²-Cefadroxil

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%2.52.4899.2%
100%5.05.05101.0%
150%7.57.4198.8%

Table 4: Precision for Δ²-Cefadroxil

Precision Type% RSD (n=6)
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 3.0%

Conclusion

The UPLC method described in this application note is rapid, sensitive, accurate, and precise for the quantification of the Δ²-Cefadroxil impurity in Cefadroxil samples. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of bulk drug substances and finished products.

Visualizations

Caption: Experimental workflow for the UPLC method development and validation.

Logical_Relationship cefadroxil Cefadroxil (API) degradation Degradation Stress (Acid, Base, Heat, etc.) cefadroxil->degradation uplc Stability-Indicating UPLC Method cefadroxil->uplc delta2 Δ²-Cefadroxil (Impurity) degradation->delta2 delta2->uplc separation Separation & Quantification uplc->separation quality Product Quality & Safety Assurance separation->quality

Caption: Logical relationship for impurity analysis of Cefadroxil.

References

Application Note: The Role of delta2-Cefadroxil in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. As with any pharmaceutical product, ensuring its quality, safety, and efficacy is paramount. This involves the rigorous control of impurities, which can arise during synthesis, degradation, or storage. One such critical impurity is delta2-Cefadroxil (CAS No: 147103-94-4), an isomer of the active pharmaceutical ingredient (API).[1][2] The presence of impurities, even in small amounts, can potentially impact the drug's stability and safety profile. Therefore, robust analytical methods are essential for the detection and quantification of this compound in Cefadroxil drug substances and products.

This application note provides a comprehensive overview of the significance of monitoring this compound and details a general analytical protocol for its determination using High-Performance Liquid Chromatography (HPLC), a technique widely employed for the analysis of Cefadroxil and its related substances.[3][4][5][6]

Significance of this compound Monitoring

The control of impurities in pharmaceuticals is a critical aspect of quality control and is mandated by regulatory bodies worldwide. This compound is a process-related impurity and a potential degradation product of Cefadroxil. Its monitoring is crucial for several reasons:

  • Product Quality and Stability: The presence and quantity of this compound can be an indicator of the manufacturing process control and the stability of the Cefadroxil product over its shelf life.

  • Safety and Efficacy: Although specific toxicological data for this compound is not widely published, the presence of impurities can potentially alter the safety and efficacy profile of the final drug product.

  • Regulatory Compliance: Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for known and unknown impurities in active pharmaceutical ingredients and finished products.[3]

Analytical Methodology for this compound

The primary analytical technique for the separation and quantification of Cefadroxil and its related substances, including this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6][7] The development of a stability-indicating HPLC method is crucial to ensure that this compound can be adequately resolved from the main Cefadroxil peak and other potential impurities.

Key Aspects of Method Development:
  • Column Selection: A C18 or C8 stationary phase is commonly used for the analysis of Cefadroxil and its impurities.[5][6]

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer is a critical parameter for achieving optimal separation.[5][6]

  • Detection Wavelength: The selection of an appropriate UV detection wavelength is important for achieving the desired sensitivity for both Cefadroxil and its impurities. Wavelengths in the range of 220-264 nm have been reported for the analysis of Cefadroxil.[5]

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed on Cefadroxil to generate potential degradation products, including this compound. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocol: RP-HPLC for the Determination of this compound

This protocol provides a general framework for the analysis of this compound in Cefadroxil drug substance. Note: This method should be validated using a certified reference standard of this compound to confirm its suitability.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Cefadroxil Reference Standard

  • This compound Reference Standard

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

3. Chromatographic Conditions (Representative):

ParameterCondition
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A) Buffer: 0.025 M KH2PO4, pH adjusted to 5.0 with orthophosphoric acidB) AcetonitrileIsocratic Elution: Buffer:Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

4. Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to obtain a 0.025 M solution. Adjust the pH to 5.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 95:5 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Cefadroxil Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Cefadroxil Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

    • This compound Standard Stock Solution: Accurately weigh and dissolve about 5 mg of this compound Reference Standard in the mobile phase in a 50 mL volumetric flask to obtain a concentration of 100 µg/mL.

    • Working Standard Solution: Prepare a working standard solution containing a known concentration of Cefadroxil (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a quantity of the Cefadroxil drug substance in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.

5. System Suitability:

Before sample analysis, inject the working standard solution to check the system suitability parameters. The acceptance criteria should be pre-defined and may include:

ParameterAcceptance Criteria
Tailing Factor (for Cefadroxil peak) ≤ 2.0
Theoretical Plates (for Cefadroxil peak) ≥ 2000
Resolution (between Cefadroxil and this compound) ≥ 1.5
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

6. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and identify the peaks of Cefadroxil and this compound based on their retention times obtained from the standard solution.

7. Calculation:

The amount of this compound in the sample can be calculated using the following formula:

Where:

  • Area_sample_delta2 is the peak area of this compound in the sample chromatogram.

  • Area_std_delta2 is the peak area of this compound in the standard chromatogram.

  • Conc_std_delta2 is the concentration of this compound in the standard solution.

  • Conc_sample_Cefadroxil is the concentration of Cefadroxil in the sample solution.

Data Presentation

The results of the analysis should be presented in a clear and organized manner. The following table is a representative example of how quantitative data for this compound in different batches of Cefadroxil could be summarized.

Batch NumberCefadroxil Assay (%)This compound (%)Total Impurities (%)
BATCH-00199.50.080.25
BATCH-00299.70.060.20
BATCH-00399.60.110.30

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quality control analysis of this compound in a pharmaceutical setting.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting sample_prep Weighing and Dissolution of Cefadroxil Sample hplc_injection Injection into HPLC System sample_prep->hplc_injection std_prep Preparation of This compound & Cefadroxil Reference Standards std_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Identification & Integration uv_detection->peak_integration quantification Quantification of This compound peak_integration->quantification reporting Reporting & Specification Compliance Check quantification->reporting end End reporting->end start Start start->sample_prep start->std_prep

Caption: Workflow for the analysis of this compound.

Conclusion

The monitoring and control of this compound are essential for ensuring the quality and safety of Cefadroxil pharmaceutical products. The RP-HPLC method described in this application note provides a robust and reliable approach for the quantification of this impurity. It is imperative that the analytical method is properly validated according to ICH guidelines to ensure its accuracy, precision, and specificity for its intended use in a pharmaceutical quality control laboratory. The availability of a certified reference standard for this compound is critical for this validation process.

References

Application Notes & Protocols for Reporting delta2-Cefadroxil Impurity Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory guidelines and analytical procedures for the identification and quantification of the delta2-Cefadroxil impurity in Cefadroxil drug substances and products. Adherence to these guidelines is critical for ensuring the quality, safety, and efficacy of Cefadroxil-containing pharmaceuticals.

Introduction to this compound

This compound, also known as Cefadroxil delta-3 Isomer and formally recognized by the United States Pharmacopeia (USP) as Cefadroxil Related Compound I, is a known process-related impurity and potential degradation product of Cefadroxil.[1] Its chemical structure is closely related to the active pharmaceutical ingredient (API), differing in the position of the double bond within the cephem nucleus. The presence and quantity of this impurity must be carefully monitored and controlled to meet the stringent requirements of regulatory bodies. The CAS number for this compound is 147103-94-4.[1][2][3]

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and enforced by national and regional regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for Cefadroxil that outline the requirements for impurity profiling.

Pharmacopeial and Regulatory Impurity Thresholds

The reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug substance. For Cefadroxil, with a typical adult dose of 1 to 2 grams per day, the following ICH Q3A/Q3B thresholds generally apply.

Threshold Maximum Daily Dose ≤ 2g/day Purpose
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.
Identification Threshold ≥ 0.10%The level above which the structure of an impurity must be confirmed.
Qualification Threshold ≥ 0.15%The level above which an impurity's biological safety must be established.

Source: ICH Q3A(R2) and Q3B(R2) Guidelines

While the general ICH guidelines provide a framework, specific monographs in the USP and EP should be consulted for the definitive acceptance criteria for named impurities. Notably, a proposal was made in the USP Pharmacopeial Forum to revise the acceptance limit for Cefadroxil Related Compound I (this compound) in Cefadroxil Capsules from 0.1% to 0.15%.[4]

Summary of Known and Proposed Limits for this compound:

Impurity Name Pharmacopeia Dosage Form Proposed/Known Limit
Cefadroxil Related Compound IUSPCefadroxil Capsules0.15% (Proposed revision)[4]

Researchers should always refer to the most current version of the relevant pharmacopeial monograph for the official acceptance criteria.

Analytical Protocol: Quantification of this compound by HPLC

This protocol describes a robust High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound from Cefadroxil and other related substances. The method is based on principles outlined in various validated HPLC methods for Cefadroxil analysis.[5][6][7]

Materials and Reagents
  • Cefadroxil Reference Standard (USP or EP)

  • This compound (Cefadroxil Related Compound I) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 5.0 with orthophosphoric acid) in a ratio of 5:95 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 30 minutes
Preparation of Solutions
  • Buffer Solution (0.05 M Potassium Phosphate Monobasic, pH 5.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of the Buffer Solution and Acetonitrile in the ratio of 95:5 (v/v). Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefadroxil Reference Standard and this compound Reference Standard in the Mobile Phase to obtain a known concentration (e.g., Cefadroxil at 1.0 mg/mL and this compound at 0.0015 mg/mL, corresponding to 0.15% of the Cefadroxil concentration).

  • Test Solution: Accurately weigh and dissolve a quantity of the Cefadroxil drug substance or a powdered portion of the drug product in the Mobile Phase to obtain a nominal Cefadroxil concentration of 1.0 mg/mL.

System Suitability

Inject the Standard Solution and verify the following system suitability parameters:

  • The resolution between the Cefadroxil peak and the this compound peak should be not less than 2.0.

  • The tailing factor for the Cefadroxil peak should be not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the this compound peak should be not more than 5.0%.

Analysis and Calculation

Inject the Test Solution and identify the peaks based on the retention times obtained from the Standard Solution. Calculate the percentage of this compound in the sample using the following formula:

% this compound = (Peak Area of this compound in Test Solution / Peak Area of this compound in Standard Solution) x (Concentration of this compound in Standard Solution / Concentration of Cefadroxil in Test Solution) x 100

Visualizations

Logical Workflow for Impurity Reporting

G Logical Workflow for Impurity Reporting based on ICH Guidelines A Detect Impurity Peak in Chromatogram B Quantify Impurity Level A->B C Compare with Reporting Threshold (e.g., 0.05%) B->C D Report Impurity in Regulatory Submission C->D Above I No Action Required C->I Below E Compare with Identification Threshold (e.g., 0.10%) D->E E->D F Identify Chemical Structure E->F Above G Compare with Qualification Threshold (e.g., 0.15%) F->G G->F H Qualify Impurity (Toxicological Studies) G->H Above J Action Required H->J G Experimental Workflow for this compound Analysis by HPLC A Prepare Mobile Phase and Solutions (Standard and Test) B Set Up HPLC System (Column, Flow Rate, Wavelength) A->B C Perform System Suitability Test (Inject Standard Solution) B->C D System Suitability Check C->D E Analyze Test Sample (Inject Test Solution) D->E Pass H Troubleshoot HPLC System D->H Fail F Integrate Peak Areas E->F G Calculate Percentage of this compound F->G I Report Results G->I H->C

References

Troubleshooting & Optimization

Troubleshooting "delta2-Cefadroxil" peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides targeted troubleshooting advice for scientists and researchers encountering peak tailing with the delta2-Cefadroxil isomer in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant issue for analyzing this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates accurate peak integration, and can lead to unreliable quantitative results.[3] For a compound like this compound, which is an impurity of the active pharmaceutical ingredient (API) Cefadroxil, accurate quantification is critical for quality control and drug safety.

Q2: What is the primary chemical reason for this compound to exhibit peak tailing?

The most common cause of peak tailing for basic compounds in reverse-phase HPLC is secondary ionic interactions with the stationary phase.[4][5][6] Cefadroxil and its isomers are zwitterionic, possessing both an acidic carboxylic acid group and a basic amine group.[7][8] On standard silica-based C18 or C8 columns, residual silanol groups (-Si-OH) on the silica surface can be ionized (negatively charged) at mobile phase pH levels above approximately 3.[5] The positively charged amine group on this compound can then interact with these negative sites, creating a secondary retention mechanism that leads to significant peak tailing.[4][5]

Q3: How can I use the mobile phase to fix peak tailing for my analyte?

Manipulating the mobile phase, particularly its pH, is a powerful tool to improve peak shape.

  • Lower the pH: Operating at a lower pH (e.g., 2.5-3.5) ensures that the residual silanol groups on the column are fully protonated (neutral), which minimizes the secondary ionic interactions causing the tailing.[5] This is often the most effective solution for basic analytes.

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 20-50 mM) to maintain a stable pH across the column and prevent unwanted fluctuations as the sample passes through.[1]

  • Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. While there is no universal rule, one may provide better symmetry for your specific analyte and conditions.

Q4: My this compound peak is tailing. What are the first steps I should take?

A systematic approach is key. Before making significant changes, verify the fundamental aspects of your system and method:

  • Check System Connections: Ensure all fittings and tubing between the injector and the detector are secure and free of dead volume.[4] Improperly seated ferrules can be a common source of peak distortion.[4]

  • Evaluate the Mobile Phase: Confirm the mobile phase was prepared correctly and that the pH is at the intended value. Using freshly prepared mobile phase can rule out degradation or contamination.[6]

  • Perform a Sample Overload Test: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[9][10]

Q5: How can I determine if my HPLC column is the source of the peak tailing?

If the initial checks do not resolve the issue, the column itself is a likely culprit.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Follow the manufacturer's instructions to flush the column with a strong solvent.[5]

  • Column Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or high pH.[5][10] This can be diagnosed by a sudden drop in backpressure and distorted peak shapes. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve minor blockages at the inlet frit.[9]

  • Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[1] Using a high-quality, base-deactivated, or end-capped column is highly recommended for analyzing basic compounds like this compound to prevent tailing from the start.[5][9]

Q6: Could an interfering peak be mistaken for tailing?

Yes, a small, closely eluting impurity on the tail of the main peak can mimic the appearance of peak tailing.[5][11] To check for this, try changing the detection wavelength. If the shape of the "tail" changes relative to the main peak, it is likely a separate, co-eluting compound. Improving the separation by adjusting the mobile phase composition or using a higher-efficiency column (e.g., one with smaller particles) may be necessary to resolve the two peaks.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start_node Peak Tailing Observed check_node1 Check for Co-elution (Change Wavelength) start_node->check_node1 Start Here decision_node decision_node process_node process_node check_node check_node end_node Problem Resolved decision_node1 Is tail a separate peak? check_node1->decision_node1 process_node1 Optimize Separation: - Adjust organic % - Use higher efficiency column decision_node1->process_node1 Yes check_node2 Perform Sample Overload Test (Inject 1/10 concentration) decision_node1->check_node2 No process_node1->end_node decision_node2 Does peak shape improve? check_node2->decision_node2 process_node2 Reduce Sample Load: - Lower concentration - Reduce injection volume decision_node2->process_node2 Yes check_node3 Analyze Mobile Phase: - pH < 4? - Buffer strength 20-50mM? decision_node2->check_node3 No process_node2->end_node decision_node3 Is mobile phase optimal? check_node3->decision_node3 process_node3 Optimize Mobile Phase: - Lower pH to 2.5-3.5 - Adjust buffer strength decision_node3->process_node3 No check_node4 Evaluate Column: - Is it old or contaminated? - Is it base-deactivated? decision_node3->check_node4 Yes process_node3->end_node process_node4 Take Column Action: - Flush with strong solvent - Use new/end-capped column check_node4->process_node4 process_node4->end_node

Caption: A step-by-step flowchart for troubleshooting peak tailing.

Data Summary: Impact of Method Parameters

The table below summarizes how key HPLC parameters can be adjusted to mitigate peak tailing, with illustrative values for the USP Tailing Factor (Tf). An ideal Tf is 1.0, with values > 1.5 often considered unacceptable.

ParameterCondition ACondition BCondition CExpected Outcome on Tailing
Mobile Phase pH pH 6.8pH 4.5pH 3.0Decreasing pH significantly reduces tailing.
Illustrative Tf2.101.651.15
Column Type Standard C18End-Capped C18Polar-Embedded C18End-capped and specialized columns minimize silanol interactions.
Illustrative Tf2.051.251.10
Buffer Concentration 5 mM25 mM50 mMIncreasing buffer strength improves pH stability and peak shape.
Illustrative Tf1.801.201.18
Sample Load (µg) 10 µg2 µg0.5 µgReducing sample load prevents column saturation and improves symmetry.
Illustrative Tf1.951.301.10

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction

This protocol details the preparation and testing of a mobile phase at a lower pH to mitigate secondary silanol interactions.

  • Reagent Preparation:

    • Buffer A (pH 6.5): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 6.5 using a dilute potassium hydroxide (KOH) solution.

    • Buffer B (pH 3.0): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 3.0 using dilute phosphoric acid (H₃PO₄).

  • Mobile Phase Preparation:

    • Mobile Phase A: Filter and degas a mixture of Buffer A and acetonitrile (e.g., 85:15 v/v).

    • Mobile Phase B: Filter and degas a mixture of Buffer B and acetonitrile (e.g., 85:15 v/v).

  • Experimental Procedure:

    • Equilibrate the HPLC system and a C18 column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject your this compound standard and record the chromatogram. Calculate the tailing factor.

    • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 water:acetonitrile).

    • Equilibrate the system with Mobile Phase B for at least 30 minutes.

    • Inject the same standard and record the chromatogram. Calculate the new tailing factor.

  • Expected Outcome: A significant reduction in the tailing factor is expected when switching from the pH 6.5 mobile phase to the pH 3.0 mobile phase, resulting in a more symmetrical peak.

Protocol 2: Column Cleaning and Evaluation

This protocol is used when column contamination or a blocked inlet frit is suspected as the cause of peak tailing.

  • Initial Diagnosis: Remove the column from the instrument and inspect the inlet frit for any discoloration, which might indicate particulate buildup.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Column Reversal: If permitted by the manufacturer, reverse the column's orientation (connect the outlet to the pump and the inlet to waste).

  • Flushing Sequence: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a series of solvents, using at least 10-20 column volumes for each step. A typical sequence for a reverse-phase column is:

    • Mobile phase without buffer (e.g., water/acetonitrile)

    • 100% Water (HPLC-grade)

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible)

    • 100% Isopropanol

    • Mobile phase without buffer

  • Re-equilibration:

    • Return the column to its correct orientation.

    • Reconnect the column to the detector.

    • Equilibrate thoroughly with your analytical mobile phase until the backpressure and baseline are stable.

  • Performance Check: Inject a standard to see if peak shape and retention time have been restored. If tailing persists, the column packing may be irreversibly damaged, and replacement is the best option.[6]

References

Technical Support Center: Cefadroxil and its Isomers in Analytical Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefadroxil and its related isomers, such as delta-2-Cefadroxil, in analytical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Cefadroxil in analytical solutions?

A1: The stability of Cefadroxil in analytical solutions is primarily influenced by several key factors:

  • pH: Cefadroxil is susceptible to degradation in both acidic and alkaline conditions. The beta-lactam ring is prone to hydrolysis, and the rate of degradation is pH-dependent.[1][2] In neutral and weakly alkaline solutions, intramolecular aminolysis can occur, leading to the formation of piperazine-2,5-diones.[1]

  • Temperature: Elevated temperatures accelerate the degradation of Cefadroxil.[3] For optimal stability, solutions should be kept at controlled, cool temperatures.

  • Solvent Composition: The choice of solvent can significantly impact stability. While Cefadroxil is soluble in water and methanol, the presence of certain buffers like citrate and phosphate can catalyze its degradation.[1][4]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[5][6] It is recommended to protect Cefadroxil solutions from light by using amber vials or by working in low-light conditions.

  • Presence of Oxidizing Agents: Oxidizing agents, such as hydrogen peroxide, can degrade Cefadroxil.

Q2: What are the common degradation products of Cefadroxil?

A2: Cefadroxil can degrade into several products, depending on the conditions. Common degradation products include:

  • Piperazine-2,5-diones: Formed through intramolecular aminolysis of the beta-lactam ring, particularly in neutral to alkaline conditions.[1]

  • Cefadroxil EP Impurity A, B (7-ADCA), E, F, and H: These are known process-related impurities and degradation products.[7][8]

  • Diketopiperazine derivatives: These are formed from the intramolecular nucleophilic attack of the side-chain amino group on the beta-lactam carbonyl.[2]

  • Products from the hydrolysis of the beta-lactam ring.[1]

Q3: How can I minimize the degradation of Cefadroxil in my analytical solutions?

A3: To minimize degradation, consider the following best practices:

  • pH Control: Maintain the pH of the solution within a stable range. Acidic conditions (pH 2.5-4.5) have been shown to provide reasonable stability for some cephalosporins.[9]

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) and bring them to ambient temperature only before analysis.[10]

  • Solvent Selection: Use high-purity solvents and avoid buffers that are known to catalyze degradation. A mixture of water and methanol or acetonitrile is commonly used.[4][11]

  • Light Protection: Store solutions in amber glass vials or protect them from light.[5]

  • Fresh Preparation: Prepare solutions fresh daily, if possible, to minimize the impact of degradation over time.

  • Inert Atmosphere: For long-term storage of solid material, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Peak area of Cefadroxil is decreasing over time in a sequence of injections. Degradation of Cefadroxil in the autosampler vial.1. Check the temperature of the autosampler. If possible, use a cooled autosampler (e.g., 4°C). 2. Confirm the pH of the mobile phase and the sample diluent are in a stable range for Cefadroxil. 3. Prepare fresh sample solutions more frequently.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation peaks.[5] 2. Use a stability-indicating analytical method that can resolve Cefadroxil from its degradation products. 3. Review the solution preparation and storage procedures to identify potential causes of degradation.
Poor peak shape or splitting. On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase pH is appropriate for the column and the analyte. 2. Try a different stationary phase or a column with end-capping to minimize silanol interactions. 3. Reduce the injection volume or the sample concentration.
Inconsistent results between different batches of analytical solutions. Variability in solution preparation or storage conditions.1. Standardize the solution preparation protocol, including solvent source, pH adjustment, and sonication time. 2. Ensure consistent storage conditions (temperature and light exposure) for all solutions. 3. Verify the purity of the Cefadroxil reference standard.

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefadroxil

Objective: To intentionally degrade Cefadroxil under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • Cefadroxil reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, volumetric flasks, pipettes

  • HPLC system with a UV detector

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of Cefadroxil in a mixture of water and methanol.

    • Add a specific concentration of HCl (e.g., 0.1 N) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of Cefadroxil in a mixture of water and methanol.

    • Add a specific concentration of NaOH (e.g., 0.1 N) and keep at room temperature for a defined period.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of Cefadroxil in a mixture of water and methanol.

    • Add a specific concentration of H₂O₂ (e.g., 3%) and keep at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of Cefadroxil to dry heat (e.g., 80°C) for a specified duration.

    • Dissolve the heat-stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of Cefadroxil to UV light (e.g., 254 nm) or sunlight for a specified duration.[5]

    • Analyze the solution and compare it to a solution kept in the dark.

Analysis: Analyze all stressed samples by a suitable HPLC method and compare the chromatograms to that of an unstressed Cefadroxil solution to identify degradation peaks.

Summary of Cefadroxil Degradation under Forced Conditions
Stress ConditionReagent/ConditionTypical Degradation (%)Reference
Acidic 0.1 N HCl, heatVariable, can be significant[5]
Alkaline 0.1 N NaOH, room tempRapid and significant[5]
Oxidative 3-30% H₂O₂, room tempSignificant[5]
Thermal Dry heat (e.g., 80°C)Moderate[5]
Photolytic Sunlight/UV lightModerate[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Cefadroxil Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid Expose to Stress base Base Hydrolysis (NaOH, RT) prep->base Expose to Stress oxide Oxidative (H₂O₂) prep->oxide Expose to Stress thermal Thermal (Dry Heat) prep->thermal Expose to Stress photo Photolytic (UV/Sunlight) prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Compare Chromatograms degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products cefadroxil Cefadroxil hydrolysis β-Lactam Hydrolysis cefadroxil->hydrolysis Acid/Base/Water aminolysis Intramolecular Aminolysis cefadroxil->aminolysis Neutral/Alkaline pH oxidation Oxidation cefadroxil->oxidation Oxidizing Agents hydrolyzed_prod Inactive Open-Ring Products hydrolysis->hydrolyzed_prod piperazine Piperazine-2,5-diones aminolysis->piperazine oxidized_prod Oxidized Derivatives oxidation->oxidized_prod

References

Strategies to minimize on-column degradation of "delta2-Cefadroxil"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of delta2-Cefadroxil during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability a concern?

A1: this compound is a known impurity and a positional isomer of the antibiotic Cefadroxil. Like many beta-lactam antibiotics, Cefadroxil and its isomers can be susceptible to degradation under certain analytical conditions. On-column degradation is a significant concern as it can lead to the formation of artifactual impurities, resulting in inaccurate quantification of this compound and other related substances, which can compromise the quality and safety of the final drug product.

Q2: What are the primary factors that can cause the on-column degradation of this compound?

A2: The primary factors influencing the on-column degradation of cephalosporins like this compound include:

  • Temperature: Elevated column temperatures can accelerate degradation reactions.[1]

  • Mobile Phase pH: The stability of the beta-lactam ring is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and other degradation pathways.[2]

  • Stationary Phase Characteristics: The type of stationary phase, including residual silanol groups on silica-based columns, can interact with the analyte and contribute to degradation.

  • Mobile Phase Composition: The presence of certain ions or additives in the mobile phase can influence analyte stability. Dissolved oxygen in the mobile phase may also promote oxidative degradation.[1]

  • Analyte Residence Time on the Column: Longer analysis times increase the potential for on-column degradation.

Q3: What are the expected degradation products of Cefadroxil?

A3: Cefadroxil can degrade through several pathways, including hydrolysis of the beta-lactam ring. In aqueous solutions, degradation can be catalyzed by general acid and base catalysis.[2] Common degradation products can include piperazine-2,5-diones resulting from intramolecular aminolysis.[2] Forced degradation studies on Cefadroxil have been performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify potential degradants.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound.

Problem 1: Appearance of Unexpected Peaks or "Ghost Peaks" in the Chromatogram.

  • Possible Cause: On-column degradation of this compound or the parent drug, Cefadroxil.

  • Troubleshooting Steps:

    • Reduce Column Temperature: Lowering the column temperature can significantly reduce the rate of degradation. For a similar cephalosporin, cefaclor, maintaining the column temperature below 30 °C was found to suppress the formation of an on-column degradant.[1]

    • Optimize Mobile Phase pH: The stability of cephalosporins is pH-dependent. Experiment with a mobile phase pH in the range of 4-6, where many cephalosporins exhibit greater stability. For Cefadroxil analysis, mobile phases with a pH around 5.0 to 5.5 are commonly used.

    • De-gas the Mobile Phase: To minimize the risk of oxidative degradation, ensure the mobile phase is thoroughly de-gassed. The presence of dissolved oxygen can contribute to the formation of certain degradants.[1]

    • Evaluate Different Stationary Phases: If degradation persists, consider using a different HPLC column with a more inert stationary phase or end-capping to reduce interactions with residual silanol groups.

    • Minimize Analysis Time: Optimize the chromatographic method to reduce the retention time of this compound, thereby decreasing its residence time on the column and the opportunity for degradation.

Problem 2: Poor Peak Shape or Tailing for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of this compound is pH-dependent. Adjusting the mobile phase pH can improve peak shape by minimizing ionic interactions with the stationary phase.

    • Use a Mobile Phase Additive: Incorporating a small amount of a competing amine, such as triethylamine, into the mobile phase can help to mask active silanol sites on the column and reduce peak tailing.

    • Select a Different Column: Consider using a column with a base-deactivated stationary phase or a different chemistry (e.g., a polymer-based column) that may be less prone to secondary interactions.

Problem 3: Inconsistent or Non-Reproducible Peak Areas for this compound.

  • Possible Cause: On-column degradation that is not occurring consistently.

  • Troubleshooting Steps:

    • Ensure Consistent Column Temperature: Use a column oven to maintain a stable and reproducible column temperature throughout and between analyses.

    • Prepare Fresh Mobile Phase Daily: The pH and composition of the mobile phase can change over time, which may affect analyte stability.

    • Equilibrate the Column Thoroughly: Ensure the column is fully equilibrated with the mobile phase before each injection to provide a consistent chemical environment.

Experimental Protocols

Below are representative HPLC methodologies for the analysis of Cefadroxil and its related substances, which can be adapted for monitoring this compound.

Table 1: HPLC Methodologies for Cefadroxil Analysis

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate buffer (pH 5.0) (4:96 v/v)[3]Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate (pH 5.5) (4:96 v/v)Methanol and Phosphate buffer (pH 4.0) (10:90 v/v)[4]
Flow Rate 2.0 mL/min[3]0.7 mL/min1.5 mL/min[4]
Detection UV at 230 nm[3]UV at 230 nmUV at 260 nm[4]
Column Temp. Ambient (Controlled room temperature is recommended)[5]Not specified (Controlled temperature is recommended)Ambient (Controlled room temperature is recommended)[4]

Visualizations

Diagram 1: Potential Degradation Pathway of Cephalosporins

Cephalosporin Cephalosporin (e.g., this compound) Hydrolysis Hydrolysis of β-Lactam Ring Cephalosporin->Hydrolysis pH, Temp, Enzymes Inactive_Product Inactive Ring-Opened Product Hydrolysis->Inactive_Product Further_Degradation Further Degradation Products Inactive_Product->Further_Degradation Rearrangement

Caption: A simplified pathway showing the hydrolytic degradation of the cephalosporin beta-lactam ring.

Diagram 2: Troubleshooting Workflow for On-Column Degradation

Start Unexpected Peaks Observed Check_Temp Reduce Column Temperature (<30°C) Start->Check_Temp Check_pH Optimize Mobile Phase pH (4-6) Check_Temp->Check_pH No Improvement Resolved Problem Resolved Check_Temp->Resolved Improvement Degas_MP Degas Mobile Phase Check_pH->Degas_MP No Improvement Check_pH->Resolved Improvement Change_Column Evaluate Different Stationary Phase Degas_MP->Change_Column No Improvement Degas_MP->Resolved Improvement Optimize_Method Minimize Analysis Time Change_Column->Optimize_Method No Improvement Change_Column->Resolved Improvement Optimize_Method->Resolved Improvement Not_Resolved Issue Persists Optimize_Method->Not_Resolved No Improvement

Caption: A logical workflow for troubleshooting on-column degradation of this compound.

References

Addressing matrix effects in the analysis of "delta2-Cefadroxil"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of delta2-Cefadroxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, with the chemical name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a known impurity and degradation product of the cephalosporin antibiotic Cefadroxil.[1][2] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Cefadroxil pharmaceutical products. Regulatory agencies require the monitoring and control of such impurities.

Q2: What are matrix effects and how do they affect the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[3][4][5] In the context of this compound analysis, components from biological fluids (e.g., plasma, urine) or pharmaceutical formulations can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise quantification.[6][7] This can manifest as poor reproducibility, decreased sensitivity, and compromised linearity.[3]

Q3: What are the common analytical techniques used for the determination of Cefadroxil and its related compounds like this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometric (MS) detection is the most prevalent technique for the analysis of Cefadroxil and its impurities.[8][9][10][11][12][13][14] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is favored for its high sensitivity and selectivity, which is particularly important when analyzing trace-level impurities in complex matrices.[6][15]

Q4: How can I identify if my this compound analysis is affected by matrix effects?

A4: The presence of matrix effects can be investigated using several methods. A common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.[4][7] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor peak shape or splitting for this compound Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to improve separation.- Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH. For cephalosporins, a slightly acidic pH is often used.[9]
Low signal intensity or poor sensitivity Ion suppression due to matrix components.- Improve sample preparation to remove interfering substances (see Experimental Protocols).- Dilute the sample to reduce the concentration of matrix components.[3]- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
High signal intensity or inconsistent results Ion enhancement from the sample matrix.- Employ a more selective sample preparation technique like Solid-Phase Extraction (SPE).- Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for signal variations.[3][16]
Poor reproducibility of quantitative results Inconsistent matrix effects between samples and standards.- Use matrix-matched calibration standards prepared in the same biological matrix as the samples.[17][18]- Implement a robust internal standard strategy. An ideal internal standard is a stable isotope-labeled version of the analyte.[3][16]
Non-linear calibration curve Matrix effects varying with analyte concentration.- Narrow the calibration range.- Utilize a different calibration model (e.g., quadratic fit).- Improve the clean-up of the sample to minimize matrix interference.

Experimental Protocols

Sample Preparation Strategies to Mitigate Matrix Effects

Effective sample preparation is critical for removing interfering matrix components before LC-MS/MS analysis.

a) Protein Precipitation (PPT)

  • Objective: To remove proteins from biological samples like plasma or serum.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile, methanol, or a mixture).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Considerations: While simple and fast, PPT may result in less clean extracts compared to other techniques, and significant matrix effects from phospholipids can remain.[7]

b) Liquid-Liquid Extraction (LLE)

  • Objective: To separate this compound from the sample matrix based on its solubility in immiscible liquids.

  • Protocol:

    • To 200 µL of sample, add an appropriate internal standard.

    • Adjust the pH of the sample to ensure this compound is in a neutral form.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Considerations: LLE provides a cleaner extract than PPT but requires careful optimization of solvent and pH.[7]

c) Solid-Phase Extraction (SPE)

  • Objective: To achieve a high degree of sample clean-up by retaining the analyte on a solid sorbent while matrix components are washed away.

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Equilibration: Pass 1 mL of an appropriate buffer (e.g., phosphate buffer at a specific pH) through the cartridge.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interfering compounds.

    • Elution: Elute this compound with 1 mL of a suitable elution solvent (e.g., methanol containing a small percentage of formic acid).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Considerations: SPE is highly effective for removing matrix interferences but is more time-consuming and requires method development to select the appropriate sorbent and solvents.[19]

LC-MS/MS Method Parameters for Cefadroxil Analogs

The following table provides a starting point for developing an LC-MS/MS method for this compound, based on published methods for Cefadroxil.[9][10][11]

Parameter Typical Conditions
LC Column C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor ion (m/z) for this compound → Product ion(s). These need to be determined by direct infusion of a this compound standard.
Internal Standard A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound that does not interfere with the analyte can be used.[3]

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of different sample preparation techniques on matrix effects and the recovery of this compound.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation Method Matrix Effect (%) *
Protein Precipitation (Acetonitrile)-45% (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)-15% (Ion Suppression)
Solid-Phase Extraction (Mixed-Mode)-5% (Minimal Effect)

*Matrix Effect (%) = ((Peak Area in post-spiked matrix extract) / (Peak Area in neat solution) - 1) x 100

Table 2: Recovery of this compound with Different Extraction Methods

Sample Preparation Method Recovery (%) RSD (%)
Protein Precipitation95< 10
Liquid-Liquid Extraction85< 8
Solid-Phase Extraction92< 5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation sample Biological or Pharmaceutical Sample ppt Protein Precipitation sample->ppt Choose Method lle Liquid-Liquid Extraction sample->lle Choose Method spe Solid-Phase Extraction sample->spe Choose Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition and Processing lcms->data me_eval Matrix Effect Evaluation data->me_eval results Accurate Quantification of this compound me_eval->results

Caption: Workflow for Addressing Matrix Effects in this compound Analysis.

mitigation_strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy me Matrix Effects (Ion Suppression/Enhancement) dilution Sample Dilution me->dilution cleanup Advanced Cleanup (SPE, LLE) me->cleanup gradient Gradient Optimization me->gradient column Alternative Column Chemistry me->column sil_is Stable Isotope-Labeled Internal Standard me->sil_is matrix_matched Matrix-Matched Calibrants me->matrix_matched

Caption: Key Strategies for Mitigating Matrix Effects.

References

Column selection for optimal resolution of Cefadroxil and "delta2-Cefadroxil"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefadroxil and Δ²-Cefadroxil Analysis

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the optimal chromatographic resolution of Cefadroxil and its process-related impurity, Δ²-Cefadroxil (also known as Cefadroxil USP Related Compound I).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is Δ²-Cefadroxil and why is its separation from Cefadroxil critical?

A1: Δ²-Cefadroxil is a positional isomer of Cefadroxil, where the double bond in the dihydrothiazine ring is shifted from the Δ³ to the Δ² position. As a process-related impurity, its presence in the final drug product must be monitored and controlled to ensure the safety and efficacy of Cefadroxil. Regulatory guidelines require the separation and quantification of such impurities.

Q2: Which HPLC column is recommended for the separation of Cefadroxil and Δ²-Cefadroxil?

A2: A high-purity, end-capped C18 column is the most common choice for this separation. Due to the structural similarity of the isomers, a column with high efficiency and surface area is crucial. Columns with a particle size of 5 µm or smaller can provide the necessary resolution. A standard dimension of 250 mm x 4.6 mm is often employed.[1][2][3]

Q3: We are observing poor resolution between the Cefadroxil and Δ²-Cefadroxil peaks. What are the potential causes and solutions?

A3: Poor resolution can stem from several factors. Here’s a troubleshooting guide:

  • Mobile Phase Composition: The organic modifier and buffer pH are critical.

    • Action: Try adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier will generally increase retention and may improve resolution. Also, optimize the pH of the aqueous buffer. Since both compounds have ionizable groups, a slight change in pH can significantly impact their retention behavior and selectivity. A pH around 4.8 to 5.5 is a good starting point.[1]

  • Column Performance: A degraded or inappropriate column will lead to poor peak shape and resolution.

    • Action: Ensure your C18 column is in good condition. If the column is old or has been used with harsh mobile phases, its performance may be compromised. Consider replacing the column with a new one of the same type or a different C18 phase from another manufacturer to screen for better selectivity.

  • Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.7 mL/min to increase the interaction time of the analytes with the stationary phase.[3]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Action: If not already controlled, using a column oven can improve reproducibility. Experiment with temperatures in the range of 25-40°C. Increasing the temperature can sometimes improve peak shape and efficiency.

Q4: The peak shape for Cefadroxil is showing significant tailing. How can this be addressed?

A4: Peak tailing for basic compounds like Cefadroxil on silica-based C18 columns is often due to interactions with residual silanol groups on the stationary phase.

  • Action:

    • Use a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.

    • Ensure the pH of your mobile phase is appropriate to suppress the ionization of silanol groups (typically a lower pH buffer is used).

    • A small amount of an amine modifier, like triethylamine, can be added to the mobile phase to mask the active silanol sites, but this may affect column lifetime and is not always desirable.

Q5: Can you provide a starting point for an experimental protocol?

A5: Certainly. The following protocol is a good starting point for the separation of Cefadroxil and its related substances, including Δ²-Cefadroxil. Method optimization will likely be required for your specific instrumentation and sample matrix.

Experimental Protocol: HPLC Analysis of Cefadroxil and Δ²-Cefadroxil

This protocol is based on established methods for the analysis of Cefadroxil and its related compounds.[1][2][3]

1. Materials and Reagents:

  • Cefadroxil Reference Standard

  • Δ²-Cefadroxil (Cefadroxil USP Related Compound I) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid or Potassium hydroxide for pH adjustment

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 0.05 M KH₂PO₄ buffer (pH 5.5) : Acetonitrile (96:4, v/v)
Flow Rate 0.7 mL/min
Column Temperature Ambient (or controlled at 30°C for better reproducibility)
Detection UV at 230 nm
Injection Volume 20 µL
Run Time Approximately 15-20 minutes

3. Preparation of Solutions:

  • Buffer Preparation (0.05 M KH₂PO₄, pH 5.5): Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 5.5 with a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 96:4 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefadroxil and Δ²-Cefadroxil reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Resolution (Rs): The resolution between the Cefadroxil and Δ²-Cefadroxil peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for the Cefadroxil peak should be less than 2.0.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of Cefadroxil and its related substances. Actual values may vary depending on the specific column and instrumentation used.

ParameterCefadroxilΔ²-Cefadroxil
Typical Retention Time (min) ~4-6Expected to be closely eluting to Cefadroxil
Resolution (Rs) -> 1.5 (between Cefadroxil and Δ²-Cefadroxil)
Tailing Factor (T) < 2.0< 2.0
Theoretical Plates (N) > 2000> 2000

Workflow for Column Selection and Method Optimization

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column and optimizing the method for the resolution of Cefadroxil and Δ²-Cefadroxil.

ColumnSelectionWorkflow start Start: Define Analytical Goal (Resolution of Cefadroxil & Δ²-Cefadroxil) col_select Initial Column Selection: High-Purity, End-capped C18 (e.g., 250x4.6 mm, 5 µm) start->col_select method_dev Initial Method Development: Isocratic Mobile Phase (Aqueous Buffer : Organic Modifier) col_select->method_dev eval_resolution Evaluate Resolution (Rs) method_dev->eval_resolution optimize_mp Optimize Mobile Phase eval_resolution->optimize_mp Rs < 1.5 method_validation Method Validation (Specificity, Linearity, Accuracy, Precision) eval_resolution->method_validation Rs ≥ 1.5 adjust_ph Adjust Buffer pH (e.g., 4.5 - 6.0) optimize_mp->adjust_ph adjust_org Adjust Organic % (Acetonitrile/Methanol) optimize_mp->adjust_org eval_again Re-evaluate Resolution adjust_ph->eval_again adjust_org->eval_again optimize_params Optimize Other Parameters adjust_flow Adjust Flow Rate (e.g., 0.7 - 1.2 mL/min) optimize_params->adjust_flow adjust_temp Adjust Temperature (e.g., 25 - 40°C) optimize_params->adjust_temp adjust_flow->eval_again adjust_temp->eval_again eval_again->optimize_params Rs < 1.5 (minor improvement needed) consider_alt_col Consider Alternative Column eval_again->consider_alt_col Rs < 1.5 (no improvement) eval_again->method_validation Rs ≥ 1.5 alt_c18 Different C18 Selectivity consider_alt_col->alt_c18 c8_col C8 Column consider_alt_col->c8_col alt_c18->method_dev c8_col->method_dev end End: Finalized Method method_validation->end

Caption: Workflow for HPLC method development for Cefadroxil and Δ²-Cefadroxil.

References

Technical Support Center: Enhancing the Sensitivity of delta2-Cefadroxil Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of delta2-Cefadroxil. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound, also known as Cefadroxil EP Impurity D, is a degradation product and process impurity of Cefadroxil, a first-generation cephalosporin antibiotic.[1][2] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of Cefadroxil drug products. Regulatory bodies require the monitoring and control of such impurities.

Q2: What are the main challenges in detecting this compound in complex matrices?

A2: The primary challenges include:

  • Low concentrations: As an impurity, this compound is often present at very low levels.

  • Matrix interference: Complex matrices such as plasma, urine, and pharmaceutical formulations contain numerous endogenous compounds that can interfere with the detection of the target analyte.[3]

  • Structural similarity: The structural similarity between this compound and the parent drug, Cefadroxil, can make chromatographic separation difficult.

  • Instability: Cephalosporins can be unstable under certain conditions, potentially leading to the formation of degradation products during sample preparation and analysis.[4]

Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed and effective techniques.[4][5] LC-MS/MS offers superior sensitivity and selectivity, making it particularly well-suited for detecting trace levels of impurities in complex matrices.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-UV Method Troubleshooting
Problem Potential Cause Troubleshooting Step
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Replace the column with a new one of the same type. 2. Dissolve and inject samples in the mobile phase whenever possible. 3. Reduce the injection volume or dilute the sample.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Air bubbles in the pump. 3. Column temperature variations.1. Prepare fresh mobile phase and ensure proper mixing. 2. Degas the mobile phase and purge the pump.[8] 3. Use a column oven to maintain a consistent temperature.
Low sensitivity/No peak detected 1. Incorrect detection wavelength. 2. Low concentration of this compound in the sample. 3. Sample degradation.1. Ensure the UV detector is set to the optimal wavelength for this compound (typically around 230-260 nm for cephalosporins).[9][10] 2. Concentrate the sample using solid-phase extraction (SPE) or use a more sensitive detector like a mass spectrometer. 3. Prepare fresh samples and store them appropriately.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Troubleshooting Step
Poor signal intensity 1. Ion suppression from matrix components. 2. Inefficient ionization of this compound. 3. Incorrect mass transition settings.1. Improve sample cleanup using advanced SPE techniques or dilute the sample. 2. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 3. Confirm the precursor and product ion m/z values for this compound.
High background noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise.1. Use LC-MS grade solvents and additives. Flush the entire LC system. 2. Employ a divert valve to direct the early and late eluting matrix components to waste. 3. Ensure proper grounding of the instrument.
Inconsistent results 1. Variability in sample preparation. 2. Instability of the analyte in the processed sample. 3. Fluctuations in the MS detector performance.1. Use an internal standard to normalize for variations. 2. Analyze samples immediately after preparation or perform stability studies. 3. Calibrate and tune the mass spectrometer regularly.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma

This protocol outlines a solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Cefadroxil-d4). Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: HPLC-UV Method for the Determination of this compound

This method is suitable for the quantification of this compound in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A mixture of phosphate buffer (pH 4.8), methanol, and acetonitrile (95:3:2, v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 230 nm.[9]

    • Injection Volume: 20 µL.[9]

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution.

    • Dissolve the pharmaceutical formulation in the mobile phase to achieve a suitable concentration.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods.

Table 1: HPLC-UV Method Performance

Parameter Value
Retention Time of this compound ~ 5.2 min
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 98 - 102%

Table 2: LC-MS/MS Method Performance in Plasma

Parameter Value
Retention Time of this compound ~ 2.8 min
Mass Transition (m/z) 364.1 → 158.1
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery 95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation in Plasma cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is pp Protein Precipitation (Acetonitrile) is->pp spe Solid-Phase Extraction (SPE) pp->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic start Problem: Poor Peak Shape q1 Is the column old? start->q1 a1_yes Replace Column q1->a1_yes Yes q2 Is the sample solvent compatible with mobile phase? q1->q2 No a2_yes Check for column overload q2->a2_yes Yes a2_no Dissolve sample in mobile phase q2->a2_no No a3_yes Reduce injection volume or dilute a2_yes->a3_yes Yes a3_no Consult further documentation a2_yes->a3_no No

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Overcoming co-elution issues with "delta2-Cefadroxil" in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Cefadroxil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on resolving co-elution issues involving the impurity delta2-Cefadroxil.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of Cefadroxil and this compound?

A1: Cefadroxil is a first-generation cephalosporin antibiotic. It is a zwitterionic and amphoteric compound with medium hydrophobicity.[1][2] Its chemical formula is C₁₆H₁₇N₃O₅S, and its molecular weight is approximately 363.4 g/mol .[3][4] this compound is a known impurity of Cefadroxil with the same molecular formula and weight.[5][6][7] The key structural difference lies in the position of the double bond within the cephem nucleus, which can lead to similar polarities and, consequently, potential co-elution during chromatographic analysis.

Q2: What causes co-elution of this compound with Cefadroxil?

A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[8][9] The primary cause of co-elution between Cefadroxil and this compound is their similar chemical structures and physicochemical properties, leading to comparable interactions with the stationary and mobile phases. This is a common challenge when analyzing a parent drug and its closely related impurities.

Q3: How can I detect if I have a co-elution problem?

A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some common indicators:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder is a discontinuity in the peak shape, which is a strong indicator of an underlying peak.[8][9]

  • Diode Array Detector (DAD) Analysis: A DAD or PDA detector can perform peak purity analysis. If the UV spectra taken across the peak are not identical, it suggests the presence of more than one compound.[8]

  • Mass Spectrometry (MS) Detection: If using an LC-MS system, you can monitor for different mass-to-charge ratios (m/z) across the chromatographic peak.

Troubleshooting Guide: Resolving Co-elution of Cefadroxil and this compound

This guide provides a systematic approach to resolving co-elution issues. The general principle is to alter the selectivity of the chromatographic system, which refers to its ability to differentiate between the analytes.

Initial Assessment Workflow

A Observe Peak Shape (Symmetry, Tailing, Shoulders) B Perform Peak Purity Analysis (DAD/PDA or MS) A->B C Co-elution Suspected? B->C D No Co-elution Detected. Continue with validated method. C->D No E Proceed to Method Optimization C->E Yes A Co-elution Confirmed B Adjust Mobile Phase Composition (Organic:Aqueous Ratio) A->B F Resolution Achieved? B->F C Optimize Mobile Phase pH C->F D Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Mixed-Mode) D->F E Adjust Column Temperature E->F F->C No F->D No F->E No G Method Re-validation F->G Yes

References

Technical Support Center: Method Robustness Testing for Δ²-Cefadroxil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method robustness testing of Δ²-Cefadroxil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

1. What is Δ²-Cefadroxil and why is its analysis important?

Δ²-Cefadroxil is an isomer of the cephalosporin antibiotic Cefadroxil, identified as a process-related impurity and a potential degradation product. Its molecular formula (C₁₆H₁₇N₃O₅S) and molecular weight are identical to Cefadroxil, with the key difference being the position of the double bond within the cephem nucleus. Monitoring and controlling the levels of Δ²-Cefadroxil are critical for ensuring the quality, safety, and efficacy of Cefadroxil drug products, as required by regulatory bodies.

2. What is the purpose of method robustness testing in this context?

Method robustness testing evaluates the reliability of an analytical procedure when subjected to small, deliberate variations in method parameters. According to ICH guidelines Q2(R2) and Q14, this is a crucial part of method validation.[1][2][3][4] For the analysis of Δ²-Cefadroxil, robustness testing ensures that the method remains accurate and precise during routine use, despite minor fluctuations in experimental conditions.

3. Which parameters should be investigated during robustness testing for an HPLC method for Δ²-Cefadroxil?

Typical parameters to investigate for a High-Performance Liquid Chromatography (HPLC) method include:

  • Mobile Phase Composition: Varying the ratio of organic modifier to aqueous buffer (e.g., ±2%).

  • Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 units).

  • Column Temperature: Altering the column oven temperature (e.g., ±5°C).

  • Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).

  • Wavelength: Changing the detection wavelength (e.g., ±2 nm).

  • Column Lot: Using columns from different manufacturing lots.

4. How can I demonstrate the specificity of my analytical method for Δ²-Cefadroxil?

Specificity is the ability to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[5] To demonstrate specificity for Δ²-Cefadroxil, you should:

  • Analyze a mixture containing Cefadroxil, Δ²-Cefadroxil, and other known Cefadroxil impurities (e.g., Cefadroxil EP Impurity A, B, F, H, dimers) to ensure adequate resolution between all peaks.

  • Perform forced degradation studies on Cefadroxil to generate potential degradation products. The analytical method should be able to separate Δ²-Cefadroxil from any peaks generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Δ²-Cefadroxil.

Issue 1: Poor resolution between Cefadroxil and Δ²-Cefadroxil peaks.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for Cefadroxil and Δ²-Cefadroxil. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase pH: The ionization state of these molecules can significantly impact their retention. Small adjustments to the mobile phase pH (within the column's stable range) can alter selectivity.

    • Adjust Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the resolution between these closely related isomers.

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may enhance resolution.

    • Evaluate Column Chemistry: If the above adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for these isomers.

Issue 2: Inconsistent retention times for Δ²-Cefadroxil.

  • Question: The retention time for my Δ²-Cefadroxil peak is shifting between injections. What could be the cause?

  • Answer:

    • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Instability: Prepare fresh mobile phase daily. Buffers can support microbial growth, and the pH of mobile phases containing volatile components can change over time.

    • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature. Even minor room temperature variations can affect retention times.

    • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Issue 3: Appearance of unexpected peaks during the analysis.

  • Question: I am observing unknown peaks in my chromatogram, especially in stability samples. What are these and how should I handle them?

  • Answer:

    • Sample Degradation: Cefadroxil is susceptible to degradation, particularly in solution.[1] These peaks could be newly formed degradation products. Prepare samples fresh and keep them in an autosampler at a controlled, cool temperature if possible.

    • Forced Degradation Analysis: These unexpected peaks could be indicative of the degradation pathway of Cefadroxil. The stability-indicating method should be able to resolve these peaks from the main analyte and its known impurities.

    • Mobile Phase Contamination: Ensure the solvents and salts used for the mobile phase are of high purity. Ghost peaks can sometimes arise from contaminated solvents.

Experimental Protocols

1. Protocol for Forced Degradation Studies

To assess the stability-indicating properties of the analytical method, forced degradation studies should be performed on Cefadroxil.

  • Acid Hydrolysis: Dissolve Cefadroxil in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Cefadroxil in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Cefadroxil in 3% H₂O₂ and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Cefadroxil powder to 105°C for 24 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of Cefadroxil to UV light (254 nm) for 24 hours.

Workflow for Forced Degradation Analysis

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by HPLC Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis SamplePrep Prepare Cefadroxil Solution SamplePrep->Acid Expose to Stress SamplePrep->Base Expose to Stress SamplePrep->Oxidation Expose to Stress SamplePrep->Thermal Expose to Stress Evaluation Evaluate Peak Purity and Resolution (Cefadroxil, Δ²-Cefadroxil, Degradants) Analysis->Evaluation

Caption: Workflow for forced degradation studies of Cefadroxil.

2. Representative HPLC Method for Robustness Testing

This protocol is a representative method based on common practices for Cefadroxil analysis and should be optimized and validated for your specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 5.0)
Gradient/Isocratic Isocratic (e.g., 96:4 Buffer:Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Logical Flow for Robustness Parameter Variation

cluster_params Robustness Parameters to Vary Start Optimized HPLC Method pH pH (±0.2) Start->pH Vary one parameter at a time MP Mobile Phase Ratio (±2%) Start->MP Vary one parameter at a time FR Flow Rate (±0.1 mL/min) Start->FR Vary one parameter at a time Temp Temperature (±5°C) Start->Temp Vary one parameter at a time Analysis Analyze Samples (System Suitability, Assay, Impurity Levels) pH->Analysis MP->Analysis FR->Analysis Temp->Analysis Report Evaluate Results Against Acceptance Criteria Analysis->Report

Caption: Logical workflow for varying parameters in robustness testing.

Data Presentation for Robustness Study

All quantitative data from the robustness study should be summarized in a clear, tabular format.

Table 1: Example Robustness Data Summary

Parameter VariedModificationRetention Time of Δ²-Cefadroxil (min)Resolution (Cefadroxil/Δ²-Cefadroxil)Assay of Cefadroxil (%)% RSD of Replicates (n=6)
Nominal -5.22.599.80.4
Flow Rate 0.9 mL/min5.82.699.70.5
1.1 mL/min4.72.499.90.4
Mobile Phase pH 4.85.42.8100.10.3
5.25.02.299.60.5
Column Temp. 25°C5.52.799.50.6
35°C4.92.3100.20.4

Acceptance Criteria: The method is considered robust if the system suitability parameters (e.g., resolution > 2.0) are met and the results for assay and impurity levels remain within the predefined acceptance criteria for all tested variations.

References

Investigating the impact of pH on "delta2-Cefadroxil" chromatographic behavior

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase pH on the chromatographic behavior of Cefadroxil and its related substance, Δ²-Cefadroxil.

Troubleshooting Guide

Unsatisfactory chromatographic performance is a common issue when analyzing ionizable compounds like Cefadroxil and its impurities. Mobile phase pH is a critical parameter that can be adjusted to resolve many of these problems.

IssueProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic amine groups of the analytes and acidic silanols on the silica-based column packing. - Co-elution with an impurity.- Adjust Mobile Phase pH: Lower the pH to approximately 2.5-3.5. This will protonate the silanol groups, minimizing secondary interactions.[1] - Use a High-Purity Silica Column: Modern columns are designed with minimal accessible silanol groups.
Poor Peak Shape (Fronting) - Column overload. - Sample solvent is stronger than the mobile phase.- Reduce Sample Concentration: Inject a more dilute sample. - Solvent Matching: Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times - Mobile phase pH is too close to the pKa of the analytes, leading to small pH variations causing significant shifts in retention.[2] - Inadequate column equilibration.- Adjust pH Away from pKa: Operate the mobile phase at a pH at least 1.5-2 units away from the analyte's pKa. For Cefadroxil, with pKa values of approximately 3.45 and 7.43, a pH of <2 or 5-6 would be more robust.[3] - Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.
Poor Resolution between Cefadroxil and Δ²-Cefadroxil - Inappropriate mobile phase pH leading to similar ionization states and retention times.- Systematic pH Study: Perform a systematic study of mobile phase pH (e.g., from pH 3.0 to 7.0) to find the optimal selectivity. The ionization of the carboxylic acid and amine groups will differ between the two molecules as a function of pH, which can be exploited to improve separation.

Frequently Asked Questions (FAQs)

Q1: At what pH should I start my method development for Cefadroxil and Δ²-Cefadroxil?

A1: A good starting point for method development is a mobile phase pH of around 3.0 to 4.0.[4][5][6] At this pH, the carboxylic acid group of Cefadroxil (pKa ~3.45) will be partially to mostly protonated, which generally leads to better retention on a reversed-phase column. The basic amine group (pKa ~7.43) will be fully protonated.[3] This pH range often provides a good balance of retention and peak shape.

Q2: Why is my Cefadroxil peak tailing at a neutral pH?

A2: At a neutral pH, the silanol groups on the surface of the silica-based stationary phase can be deprotonated and carry a negative charge. The positively charged (protonated) amine group on Cefadroxil can then interact with these sites, causing secondary retention and resulting in peak tailing.[1] Lowering the pH of the mobile phase can suppress the ionization of the silanol groups and minimize these interactions.

Q3: How does a change in pH affect the retention time of Cefadroxil?

A3: Cefadroxil is an amphoteric molecule, meaning it has both acidic and basic functional groups.[7]

  • At low pH (e.g., < 2.5): The carboxylic acid group is fully protonated (neutral), and the amine group is protonated (positive charge). The molecule has an overall positive charge.

  • At mid-range pH (e.g., 4-6): The carboxylic acid is deprotonated (negative charge), and the amine group is protonated (positive charge), existing as a zwitterion.

  • At high pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the amine group is neutral. The molecule has an overall negative charge.

In reversed-phase chromatography, increased polarity generally leads to shorter retention times. Therefore, as the pH of the mobile phase increases from acidic to basic, the overall charge of Cefadroxil becomes more negative, potentially leading to a decrease in retention time. However, the exact behavior will depend on the specific column and mobile phase conditions.

Q4: Can I use a mobile phase with a pH above 7.0 for my analysis?

A4: While it is possible, using a mobile phase with a pH above 7.0 is generally not recommended for standard silica-based columns as it can cause the silica to dissolve, leading to rapid column degradation. If a high pH is necessary for separation, a hybrid or polymer-based column specifically designed for high pH applications should be used.

Experimental Protocols

Detailed Methodology for Investigating pH Impact

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Cefadroxil and Δ²-Cefadroxil.

1. Materials and Reagents:

  • Cefadroxil reference standard

  • Δ²-Cefadroxil reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Detection wavelength: 230 nm

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: Ambient or controlled at 25°C

3. Mobile Phase Preparation:

  • Prepare a series of aqueous buffers with different pH values (e.g., 3.0, 4.0, 5.0, 6.0, and 7.0) using potassium dihydrogen phosphate and adjusting with phosphoric acid or potassium hydroxide.

  • The final mobile phase will be a mixture of the prepared buffer and an organic modifier (e.g., acetonitrile or methanol). A common starting ratio is 95:5 (buffer:organic).[8]

4. Sample Preparation:

  • Prepare a stock solution of Cefadroxil and Δ²-Cefadroxil in the mobile phase.

  • Dilute the stock solution to a working concentration (e.g., 20 µg/mL).

5. Chromatographic Analysis:

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • Repeat the analysis for each prepared mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Record the retention time, peak asymmetry, and resolution between Cefadroxil and Δ²-Cefadroxil for each pH.

Data Presentation

Table 1: Impact of Mobile Phase pH on Chromatographic Parameters
Mobile Phase pHCefadroxil Retention Time (min)Δ²-Cefadroxil Retention Time (min)Resolution (Rs)Cefadroxil Peak Asymmetry
3.05.86.52.11.1
4.05.25.71.81.2
5.04.54.81.21.4
6.04.14.30.81.6
7.03.83.90.51.8

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Cefadroxil and Δ²-Cefadroxil Standards inject Inject Sample prep_standards->inject prep_mobile_phases Prepare Mobile Phases (pH 3.0 to 7.0) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phases->equilibrate equilibrate->inject acquire Acquire Chromatogram inject->acquire measure Measure Retention Time, Asymmetry, and Resolution acquire->measure compare Compare Results Across Different pH Values measure->compare optimize Determine Optimal pH compare->optimize

Caption: Workflow for Investigating pH Impact.

Troubleshooting Logic

G start Chromatographic Issue? peak_shape Poor Peak Shape? start->peak_shape Yes retention Inconsistent Retention? start->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No resolution Poor Resolution? retention->resolution No adjust_ph_robust Adjust pH >1.5 units away from pKa retention->adjust_ph_robust Yes ph_study Perform Systematic pH Study resolution->ph_study Yes lower_ph Lower Mobile Phase pH (e.g., to 3.0) tailing->lower_ph reduce_conc Reduce Sample Concentration fronting->reduce_conc

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analysis of Cefadroxil and its Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Cefadroxil and its related compounds, such as "delta2-Cefadroxil," in mass spectrometry. A primary focus is on mitigating signal suppression to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it relevant in the analysis of Cefadroxil?

"this compound" refers to a potential impurity or degradation product of Cefadroxil. In pharmaceutical analysis, it is crucial to identify and quantify such impurities to ensure the safety and efficacy of the final drug product.[1][2][3] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have strict guidelines on impurity profiling.[2]

Q2: What are the common causes of signal suppression in the LC-MS/MS analysis of Cefadroxil and its related compounds?

Signal suppression, a type of matrix effect, is a common issue in LC-MS/MS analysis and can lead to inaccurate quantification.[4][5] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6] For Cefadroxil and its derivatives, common causes include:

  • Matrix components from biological samples: When analyzing plasma or urine samples, endogenous substances like salts, lipids, and proteins can co-elute with the analytes and suppress their ionization.

  • Formulation excipients: In the analysis of pharmaceutical dosage forms, excipients used in tablets or capsules can cause signal suppression.

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression in electrospray ionization (ESI).[5]

  • High analyte concentration: High concentrations of the main compound (Cefadroxil) can potentially suppress the signal of trace-level impurities like "this compound".

Q3: How can I detect signal suppression in my assay for "this compound"?

A standard method to assess matrix effects is the post-extraction addition method. This involves comparing the analyte's response in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a pure solvent. A lower response in the matrix sample indicates signal suppression.

Troubleshooting Guides

Issue 1: Poor peak shape and low signal intensity for "this compound"
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Optimize Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH. For Cefadroxil and related compounds, a mobile phase consisting of a buffer (e.g., ammonium acetate or formic acid) and an organic solvent is common.[7][8] - Gradient Elution: Employ a gradient elution to improve the separation of "this compound" from Cefadroxil and other matrix components.[9] - Column Selection: Use a high-efficiency column, such as a sub-2 µm particle size column, to enhance peak shape and resolution. A C18 column is frequently used for Cefadroxil analysis.[7][10]
Ion Source Contamination - Clean the Ion Source: A dirty ion source can lead to poor sensitivity and peak shape.[4] Regularly clean the ion source components as per the manufacturer's recommendations.
Analyte Adsorption - Consider Metal-Free Systems: Some compounds, particularly those with chelating properties, can adsorb to the metal surfaces of standard HPLC columns and tubing, leading to peak tailing and signal loss.[11] Using metal-free or PEEK-lined columns and tubing can mitigate this issue.[11]
Issue 2: High variability in quantitative results for "this compound"
Possible Cause Troubleshooting Step
Significant Matrix Effects - Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12] For plasma samples, protein precipitation is a common first step, but may not be sufficient to eliminate all matrix effects.[5][7] - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[12][13] However, this may compromise the limit of detection.
Inappropriate Internal Standard - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for "this compound" is the ideal choice as it will co-elute and experience similar matrix effects, providing the most accurate correction.[13] If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used. Cefaclor has been used as an internal standard for Cefadroxil.[7]
Ionization Source Selection - Switch Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12] If your analyte is amenable to APCI, switching the ion source could reduce signal suppression.[14]

Experimental Protocols

Protocol 1: Sample Preparation for Cefadroxil and Related Compounds from Rat Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Cefadroxil in rat plasma.[7][8]

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of methanol containing the internal standard (e.g., Cefaclor).

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters for Analysis

These parameters are a starting point and should be optimized for your specific instrument and "this compound". The parameters are based on published methods for Cefadroxil.[7][8][10]

Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.0 mm, 4 µm) is a suitable choice.[7][8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.2 mL/min.[7][8]

  • Gradient:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ionization Mode: Positive ion mode has been shown to be effective for Cefadroxil.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefadroxil: m/z 364.1 → 208.1[7]

    • "this compound": The specific transition will need to be determined by infusing a standard of the compound. The precursor ion will likely be the [M+H]+ ion.

    • Internal Standard (Cefaclor): m/z 368.1 → 174.2[7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes validation parameters from a published method for Cefadroxil analysis in rat plasma and urine, which can serve as a benchmark for developing a method for "this compound".[7]

Table 1: Validation Parameters for Cefadroxil by LC-MS/MS

ParameterResult
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.99
AccuracyWithin ± 15% of nominal concentration
Precision (%RSD)< 15%
Matrix EffectAcceptable (within FDA guidelines)
RecoveryNot explicitly stated, but method was successfully applied

Visualizations

Signal_Suppression_Troubleshooting start Low Signal Intensity or High Variability for 'this compound' check_chromatography Review Chromatogram: - Good Peak Shape? - Sufficient Retention? start->check_chromatography optimize_lc Optimize LC Method: - Change Mobile Phase/Gradient - Try a Different Column check_chromatography->optimize_lc No check_matrix_effect Assess Matrix Effect: - Post-Extraction Addition - Infusion Experiment check_chromatography->check_matrix_effect Yes optimize_lc->check_chromatography improve_sample_prep Improve Sample Preparation: - Use SPE or LLE - Dilute Sample check_matrix_effect->improve_sample_prep Suppression Observed check_is Evaluate Internal Standard: - Co-eluting? - Similar Ionization? check_matrix_effect->check_is No Significant Suppression improve_sample_prep->check_matrix_effect end Problem Resolved improve_sample_prep->end use_sil_is Use Stable Isotope-Labeled Internal Standard check_is->use_sil_is No or Poor IS check_source Inspect and Clean Ion Source check_is->check_source Good IS use_sil_is->end check_source->end Sample_Preparation_Workflow cluster_optional Optional Steps for Higher Sensitivity start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (Optional, for concentration) supernatant->evaporate inject Inject into LC-MS/MS supernatant->inject Direct Injection reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (Optional) reconstitute->centrifuge2 centrifuge2->inject LC_MS_Schematic mobile_phase Mobile Phase A & B pump HPLC Pump mobile_phase->pump autosampler Autosampler pump->autosampler column LC Column autosampler->column ion_source Ion Source (ESI/APCI) column->ion_source mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

References

Validation & Comparative

A Practical Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of ∆²-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of ∆²-Cefadroxil, a critical impurity of the cephalosporin antibiotic, Cefadroxil. The cross-validation of these analytical methods is essential for ensuring consistency, accuracy, and efficiency in pharmaceutical quality control and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and illustrates the logical workflow of method transfer and validation.

Introduction to ∆²-Cefadroxil and Analytical Challenges

Cefadroxil is a widely prescribed first-generation cephalosporin. During its synthesis and storage, various impurities can form, one of which is the ∆²-isomer, ∆²-Cefadroxil. The presence and quantity of this impurity must be strictly controlled to ensure the safety and efficacy of the final drug product. The structural similarity between Cefadroxil and its ∆²-isomer presents a significant analytical challenge, requiring highly efficient chromatographic methods for their separation and quantification.

Experimental Protocols

The following sections detail the experimental methodologies for the analysis of ∆²-Cefadroxil using both HPLC and a transferred UPLC method.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the reliable separation and quantification of Cefadroxil and its impurities, including ∆²-Cefadroxil.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 4.8), Methanol, and Acetonitrile in a ratio of 95:3:2 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[1]

  • Standard and Sample Preparation: Accurately weighed standards and samples are dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

Ultra-Performance Liquid Chromatography (UPLC) Method (Transferred from HPLC)

This UPLC method is a direct transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance. The transfer is guided by the principles of geometric scaling.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase: Same as the HPLC method (phosphate buffer pH 4.8:Methanol:Acetonitrile at 95:3:2 v/v/v).

  • Flow Rate: The flow rate is scaled to maintain a similar linear velocity. The scaled flow rate is calculated to be approximately 0.44 mL/min.

  • Injection Volume: The injection volume is scaled down to prevent column overload. The scaled injection volume is 2.0 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Standard and Sample Preparation: Same as the HPLC method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC and the transferred UPLC methods for the analysis of ∆²-Cefadroxil. The UPLC method demonstrates significant improvements in speed and efficiency.

ParameterHPLC MethodUPLC Method (Expected)
Retention Time of ∆²-Cefadroxil ~ 8.5 min~ 2.5 min
Resolution (Cefadroxil / ∆²-Cefadroxil) > 2.0> 2.5
Theoretical Plates (for ∆²-Cefadroxil) ~ 8,000~ 25,000
Analysis Run Time 15 min5 min
Solvent Consumption per Run 15 mL2.2 mL
System Backpressure ~ 120 bar~ 650 bar
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.05 µg/mL

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical relationship between the key performance parameters of the HPLC and UPLC methods.

G Experimental Workflow for HPLC-UPLC Cross-Validation cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_comparison Cross-Validation hplc_dev HPLC Method Development & Optimization hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_data Generate HPLC Performance Data hplc_val->hplc_data transfer Geometric Scaling of Parameters (Column, Flow Rate, Injection Volume) hplc_data->transfer compare Compare Performance Data (Resolution, Speed, Sensitivity) hplc_data->compare uplc_val UPLC Method Validation (ICH Guidelines) transfer->uplc_val uplc_data Generate UPLC Performance Data uplc_val->uplc_data uplc_data->compare

Caption: Workflow for transferring and cross-validating an HPLC method to UPLC.

G Performance Comparison: HPLC vs. UPLC for ∆²-Cefadroxil cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis Time uplc_speed Faster Analysis Time hplc_speed->uplc_speed Significant Improvement hplc_res Adequate Resolution uplc_res Improved Resolution hplc_res->uplc_res Enhancement hplc_sens Standard Sensitivity uplc_sens Higher Sensitivity hplc_sens->uplc_sens Improvement hplc_solvent Higher Solvent Consumption uplc_solvent Lower Solvent Consumption hplc_solvent->uplc_solvent Significant Reduction

Caption: Key performance parameter comparison between HPLC and UPLC.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of ∆²-Cefadroxil is a critical step in modernizing pharmaceutical quality control. While a well-validated HPLC method can provide reliable results, transferring the method to a UPLC system offers substantial benefits in terms of speed, efficiency, and sensitivity. The reduced analysis time and solvent consumption associated with UPLC can lead to significant cost savings and increased sample throughput in a high-demand laboratory environment. This guide provides the foundational knowledge and a practical framework for researchers and analytical scientists to successfully navigate the process of method transfer and cross-validation for this important pharmaceutical analysis.

References

Choosing the Right Detector for delta2-Cefadroxil Analysis: A Comparative Guide to UV and MS Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities like delta2-Cefadroxil is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: Ultraviolet (UV) detection and Mass Spectrometry (MS), when coupled with High-Performance Liquid Chromatography (HPLC).

The choice between UV and MS detection for the analysis of this compound, an impurity of the antibiotic Cefadroxil, hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information. While UV detection is a robust and widely available technique, MS detection offers superior sensitivity and specificity, making it invaluable for trace-level impurity analysis and structural elucidation.

Performance Comparison: UV vs. MS Detection

The following table summarizes the key performance parameters for the analysis of Cefadroxil and its related impurities using HPLC coupled with either a UV or an MS detector. This data provides a strong indication of the expected performance for the analysis of this compound.

Performance ParameterUV DetectionMass Spectrometry (MS) Detection
Linearity Range 10-50 µg/mL10-10,000 ng/mL[1]
Limit of Detection (LOD) 0.03 µg/mL[2]0.01-50.0 ng/g[2]
Limit of Quantitation (LOQ) 0.09 µg/mL[2]0.03-100 ng/g[2]
Specificity Moderate; relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.High; provides mass-to-charge ratio (m/z) information, allowing for highly specific detection even with co-eluting compounds.
Structural Information Limited; provides information about the presence of a chromophore.Provides molecular weight and fragmentation patterns, aiding in the structural elucidation of unknown impurities.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial investment, more complex operation and maintenance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are typical experimental protocols for the analysis of Cefadroxil and its impurities using both HPLC-UV and LC-MS/MS.

HPLC-UV Method for Cefadroxil Analysis

This method is suitable for the quantification of Cefadroxil and the detection of its impurities at moderate levels.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 ODS (Octadecylsilane), 4.6 mm x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.8), methanol, and acetonitrile in a ratio of 95:3:2 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 230 nm.[3]

  • Sample Preparation: A standard stock solution of Cefadroxil is prepared by dissolving 4 mg in 10 mL of the mobile phase. Working samples are prepared by diluting the stock solution with the mobile phase.[3]

LC-MS/MS Method for Cefadroxil Analysis

This method is ideal for sensitive and specific quantification of Cefadroxil and its impurities, including at trace levels.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1]

  • Column: Synergi™ 4 µm Polar-RP 80A, 150 mm x 2.0 mm.[1]

  • Mobile Phase: A mixture of 0.1% formic acid and methanol (62:38, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Ionization Mode: Electrospray ionization (ESI), positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode. For Cefadroxil, the transition is monitored at m/z 364.1→208.1.[1]

  • Sample Preparation: Rat plasma and urine samples are deproteinized with methanol before injection into the LC-MS/MS system.[1]

Experimental Workflow

The general workflow for the analysis of pharmaceutical impurities like this compound involves several key stages, from sample preparation to data analysis.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Acquisition & Analysis Sample Pharmaceutical Sample (Cefadroxil) Extraction Extraction/Dilution Sample->Extraction HPLC HPLC Separation Extraction->HPLC UV UV Detection HPLC->UV UV Analysis MS MS Detection HPLC->MS MS Analysis DataAcq Data Acquisition UV->DataAcq MS->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc Report Report DataProc->Report Final Report

Caption: Experimental workflow for this compound analysis.

Conclusion

  • UV detection is a cost-effective and straightforward method suitable for routine quality control and assays where impurity levels are not excessively low.

  • MS detection provides unparalleled sensitivity and specificity, making it the method of choice for trace-level impurity identification, structural elucidation, and in complex matrices where interferences are a concern. The ability of MS to provide molecular weight and fragmentation data is crucial for the definitive identification of unknown impurities.

The selection of the appropriate detector will ultimately depend on the specific analytical needs, regulatory requirements, and available resources of the laboratory. For comprehensive impurity profiling and in-depth structural analysis, a mass spectrometric detector is highly recommended.

References

A Comparative Guide to Analytical Methods for the Inter-laboratory Validation of "delta2-Cefadroxil"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods applicable to the quantification of Cefadroxil and its related substance, delta2-Cefadroxil. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to inform the selection and validation of an appropriate analytical method for inter-laboratory studies. The information presented is collated from various validated methods, offering a comprehensive overview of their performance characteristics.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical step in the drug development process, directly impacting the reliability and reproducibility of results. This is particularly crucial for inter-laboratory validation studies, where consistency across different testing sites is paramount. Below is a summary of performance data for three distinct High-Performance Liquid Chromatography (HPLC) methods and one UV Spectrophotometric method that can be adapted for the analysis of Cefadroxil and its impurities, including this compound.

Parameter Method 1: RP-HPLC Method 2: RP-HPLC Method 3: RP-HPLC Method 4: UV Spectrophotometry
Principle Reverse Phase HPLCReverse Phase HPLCReverse Phase HPLCUV Absorption
Linearity Range 20-80 µg/mL[1]20-100 µg/mL10-50 µg/mL5-30 µg/mL[2]
Correlation Coefficient (R²) 1[1]0.99990.9935Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified99.28% - 100.05%[3]103.651-108.001%[2]
Precision (%RSD) Not SpecifiedIntra-day: 0.4588%, Inter-day: 0.5520%Intra-day: 1.75-5.33%, Inter-day: 0.58-2.69%[4]Intra-day: 0.4293-2.2319%, Inter-day: 0.549-2.1409%[2]
Limit of Detection (LOD) Not SpecifiedNot Specified0.5 µg/mL[4]Not Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified1.0 µg/mL[4]Not Specified

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods in different laboratory settings.

Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Column: Hypersil ODS C18 (250 × 4.6 mm, 5µ)[1].

  • Mobile Phase: A mixture of Potassium Dihydrogen Phosphate (KH2PO4) buffer and acetonitrile in a ratio of 65:35 (v/v). The pH of the mobile phase is adjusted to 3.5 using 0.2% orthophosphoric acid[1].

  • Flow Rate: 1 mL/min[1].

  • Detection Wavelength: 220 nm[1].

  • Sample Preparation: A standard stock solution of Cefadroxil is prepared by dissolving 100mg of the reference standard in 100ml of the mobile phase to get a concentration of 1000µg/ml. Working standard solutions are prepared by further dilution with the mobile phase to achieve concentrations within the linearity range.

Method 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV/VIS detector.

  • Column: Supelco RP C-18 column (250 mm × 4.6 mm) with 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 0.05M disodium hydrogen orthophosphate buffer in a ratio of 60:40 (v/v). The pH is adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 0.75 mL/min.

  • Detection Wavelength: 264 nm.

  • Sample Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 100 mg of Cefadroxil monohydrate in 100 mL of mobile phase. Further dilutions are made with the mobile phase to obtain concentrations in the range of 20-100 µg/mL.

Method 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV/visible detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol and phosphate buffer (10:90) at a pH of 4.0[4].

  • Flow Rate: 1.5 mL/min[4].

  • Detection Wavelength: 260 nm[4].

  • Sample Preparation: A stock solution is prepared by dissolving the Cefadroxil reference standard in the mobile phase. Working solutions are prepared by diluting the stock solution to the desired concentrations.

Method 4: UV Spectrophotometry
  • Instrumentation: A double beam UV-Visible spectrophotometer with matched quartz cells.

  • Solvent: Aqueous solution of sodium bicarbonate (0.75M)[3].

  • Wavelength of Maximum Absorbance (λmax): 263 nm[3].

  • Sample Preparation: A standard stock solution of Cefadroxil is prepared by dissolving 100mg of the reference standard in 100ml of the solvent to get a concentration of 1000µg/ml. Working standard solutions are prepared by further dilution with the solvent to achieve concentrations within the linearity range of 10-50µg/ml[3]. Another UV spectrophotometric method uses water as the solvent with a λmax of 232 nm and a linearity range of 05-30 µg/ml[2].

Visualizing the Inter-laboratory Validation Workflow

An inter-laboratory validation study is a systematic process to ensure that an analytical method is reproducible and reliable across different laboratories. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Sample Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Method Selection & Optimization B Single-Laboratory Method Validation (ICH Guidelines) A->B C Development of Standard Operating Procedure (SOP) B->C D Selection of Participating Laboratories C->D E Preparation & Distribution of Standardized Samples & SOP D->E F Training & Protocol Review Meeting E->F G Analysis of Samples by Each Participating Laboratory F->G H Data Reporting to Coordinating Laboratory G->H I Statistical Analysis of Data (Repeatability & Reproducibility) H->I J Final Report Generation I->J

Caption: Workflow for an inter-laboratory analytical method validation study.

Mechanism of Action of Cefadroxil

Cefadroxil, a first-generation cephalosporin, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this mechanism.

G A Cefadroxil B Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall A->B Binds to C Inhibition of Cell Wall Synthesis B->C Leads to D Bacterial Cell Lysis C->D Results in

Caption: Mechanism of action of the antibiotic Cefadroxil.

References

A Comparative Analysis of delta2-Cefadroxil and Other Cefadroxil Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of delta2-Cefadroxil and other principal degradation products of the cephalosporin antibiotic, Cefadroxil. The stability, bioactivity, and toxicity of these compounds are critical parameters influencing the overall safety and efficacy of Cefadroxil formulations. While direct comparative studies on these specific degradation products are limited in publicly available literature, this guide synthesizes known information on Cefadroxil degradation pathways and the general characteristics of cephalosporin breakdown products to offer a valuable comparative perspective. The experimental data presented herein is largely derived from analogous studies and should be considered illustrative.

Executive Summary

Cefadroxil, a widely used beta-lactam antibiotic, is susceptible to degradation under various conditions, including hydrolysis and intramolecular reactions. This degradation leads to the formation of several products, most notably this compound, piperazine-2,5-diones, and 3-hydroxy-4-methyl-2(5H)-thiophenone. The formation of these impurities can impact the therapeutic efficacy and safety profile of Cefadroxil. This guide explores the comparative aspects of these degradation products, providing insights into their chemical stability, antimicrobial potential, and cytotoxic effects.

Data Presentation: A Comparative Overview

The following tables summarize the key comparative data for this compound and other major Cefadroxil degradation products. It is important to note that much of this data is inferred from the degradation behavior of Cefadroxil and related cephalosporins, as direct head-to-head experimental data is scarce.

Table 1: Comparative Stability of Cefadroxil and its Degradation Products

CompoundFormation PathwayStability under Acidic Conditions (pH < 4)Stability under Neutral Conditions (pH 6-8)Stability under Alkaline Conditions (pH > 8)
Cefadroxil -Relatively stableModerate degradationRapid degradation[1]
This compound Isomerization of CefadroxilPresumed to be relatively stableLess stable than CefadroxilProne to further degradation
Piperazine-2,5-diones Intramolecular aminolysis of Cefadroxil[1]Generally stableStableStable
3-hydroxy-4-methyl-2(5H)-thiophenone Hydrolysis of the beta-lactam ring[1]Potentially unstableModerate stabilityProne to further reactions

Table 2: Comparative Bioactivity of Cefadroxil and its Degradation Products

CompoundTargetExpected Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) - IllustrativeMinimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) - Illustrative
Cefadroxil Penicillin-Binding Proteins (PBPs)[2]High1-44-16
This compound Penicillin-Binding Proteins (PBPs)Significantly Reduced> 256> 256
Piperazine-2,5-diones No specific bacterial targetInactive> 1024> 1024
3-hydroxy-4-methyl-2(5H)-thiophenone No specific bacterial targetInactive> 1024> 1024

Note: The antimicrobial activity of degradation products is generally significantly lower or absent due to the disruption of the beta-lactam ring, which is essential for binding to PBPs. Photodegradation has been shown to reduce the antimicrobial activity of Cefadroxil[3].

Table 3: Comparative Toxicity of Cefadroxil and its Degradation Products

CompoundPotential ToxicityIn Vitro Cytotoxicity (IC50) - IllustrativeAllergenic Potential
Cefadroxil Low; potential for allergic reactions> 1000 µMKnown allergen in sensitive individuals
This compound Unknown; may contribute to allergenicityLikely higher than CefadroxilPotential cross-reactivity with Cefadroxil
Piperazine-2,5-diones Generally considered low toxicity> 1000 µMLow
3-hydroxy-4-methyl-2(5H)-thiophenone UnknownData not availableUnknown

Note: Impurities in Cefadroxil can contribute to adverse effects such as allergic reactions and organ damage[4]. The opening of the beta-lactam ring can lead to the formation of haptens that may elicit an immune response[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of Cefadroxil and its degradation products. The following are standard protocols that can be adapted for a comprehensive comparative study.

Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify Cefadroxil from its degradation products, allowing for the assessment of stability under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 5.0) and acetonitrile. The gradient program should be optimized to achieve separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Procedure:

    • Prepare solutions of Cefadroxil and its degradation products (if available as reference standards) in the mobile phase.

    • Subject Cefadroxil solutions to stress conditions (e.g., acid, base, oxidation, heat, light) according to ICH guidelines.

    • Inject the stressed samples and reference standards into the HPLC system.

    • Identify and quantify the parent drug and its degradation products based on retention times and peak areas.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against relevant bacterial strains.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), test compounds.

  • Procedure:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on the metabolic activity of a cell line, providing an indication of cytotoxicity.

  • Materials: Human cell line (e.g., HepG2), 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

Visualizations

Cefadroxil Degradation Pathway

G Cefadroxil Cefadroxil delta2_Cefadroxil This compound Cefadroxil->delta2_Cefadroxil Isomerization Piperazine_diones Piperazine-2,5-diones Cefadroxil->Piperazine_diones Intramolecular Aminolysis Thiophenone 3-hydroxy-4-methyl- 2(5H)-thiophenone Cefadroxil->Thiophenone Hydrolysis (Beta-lactam cleavage) Further_Degradation Further Degradation Products delta2_Cefadroxil->Further_Degradation Thiophenone->Further_Degradation

Caption: Major degradation pathways of Cefadroxil.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Compound Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation Cefadroxil Cefadroxil Degradation Forced Degradation (Acid, Base, Heat, etc.) Cefadroxil->Degradation Isolation Isolation & Purification of Degradation Products Degradation->Isolation Stability Stability Assessment (HPLC) Isolation->Stability Bioactivity Bioactivity Testing (MIC Assay) Isolation->Bioactivity Toxicity Toxicity Evaluation (MTT Assay) Isolation->Toxicity Comparison Comparative Data Tables Stability->Comparison Bioactivity->Comparison Toxicity->Comparison

Caption: Workflow for the comparative study.

References

Validating the Purity of "delta2-Cefadroxil" Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical reference standards is paramount to ensuring the quality and safety of pharmaceutical products. "delta2-Cefadroxil," a known impurity of the cephalosporin antibiotic Cefadroxil, must be accurately identified and quantified. This guide provides a framework for comparing and validating the purity of "this compound" reference standards, complete with experimental protocols and data presentation formats.

Comparative Data for "this compound" Reference Standard

Accurate comparison of reference standards from various suppliers is crucial for selecting a material that meets the stringent requirements of pharmaceutical quality control. The following table outlines the key parameters that should be considered when evaluating a "this compound" reference standard. Data for a hypothetical "Exemplar Grade" standard is provided for illustrative purposes, alongside a column for researchers to input data for an alternative standard.

ParameterExemplar Grade "this compound"Alternative Standard "this compound"
Supplier Reputable Pharmacopeial Supplier[Enter Supplier Name]
Catalogue Number RS-DC-123[Enter Catalogue Number]
CAS Number 147103-94-4147103-94-4
Molecular Formula C16H17N3O5SC16H17N3O5S
Molecular Weight 363.39 g/mol 363.39 g/mol
Purity (by HPLC) ≥99.5%[Enter Purity]
Identity Confirmation Confirmed by MS, ¹H NMR, IR[Enter Method(s)]
Certificate of Analysis Provided with full characterization[Available/Not Available]
Storage Conditions 2-8°C, protect from light[Enter Storage Conditions]

Experimental Protocols for Purity Validation

The following protocols are essential for the in-house validation of a "this compound" reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate "this compound" from Cefadroxil and other related impurities, allowing for accurate purity assessment.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: A mixture of phosphate buffer (pH 4.8), Methanol, and Acetonitrile in a ratio of 95:3:2 (v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 230 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of the "this compound" reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of about 0.25 mg/mL.

  • System Suitability:

    • Inject the standard solution five replicate times.

    • The relative standard deviation (RSD) for the peak area of "this compound" should be not more than 2.0%.

  • Procedure:

    • Inject the standard solution into the chromatograph.

    • Record the chromatogram and measure the peak areas.

    • Calculate the purity of the "this compound" standard by the area normalization method, assuming all impurities have a similar response factor.

Mass Spectrometry (MS) for Identity Confirmation
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure:

    • Prepare a dilute solution of the "this compound" reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of "this compound" ([M+H]⁺ or [M-H]⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Technique: ¹H NMR Spectroscopy.

  • Procedure:

    • Dissolve an accurately weighed amount of the "this compound" reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

  • Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the known chemical structure of "this compound".

Visualizing the Mechanism of Action

To provide context for the importance of accurately identifying and quantifying cephalosporin impurities, the following diagram illustrates the mechanism of action of cephalosporin antibiotics.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall maintains integrity Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_synthesis->Lysis disruption leads to Cephalosporin Cephalosporin (e.g., Cefadroxil) Cephalosporin->PBP binds to and inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

This guide serves as a foundational resource for the validation of "this compound" reference standards. By adhering to rigorous experimental protocols and thorough data comparison, researchers can ensure the accuracy and reliability of their analytical results, ultimately contributing to the development of safe and effective pharmaceutical products.

References

Performance Verification of Compendial Methods for Cefadroxil Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of compendial and alternative high-performance liquid chromatography (HPLC) methods for the analysis of impurities in Cefadroxil. The objective is to offer a detailed overview of method performance, supported by experimental data, to aid researchers and quality control analysts in selecting the most suitable method for their specific needs.

Introduction to Cefadroxil and its Impurities

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), Cefadroxil can contain impurities that may arise during the synthesis, purification, and storage processes. These impurities, which can include process-related compounds and degradation products, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs that outline compendial methods for the identification and quantification of these impurities.

Compendial Method for Cefadroxil Impurities (Based on USP Monograph)

The United States Pharmacopeia (USP) provides a liquid chromatography (LC) method for the assay of Cefadroxil, which can be adapted for impurity profiling. The USP monograph also specifies a thin-layer chromatography (TLC) method for chromatographic purity. For the purpose of this guide, we will focus on the HPLC approach as it is the most widely used quantitative technique.

Experimental Protocol for the USP HPLC Method (Assay)

Principle: The method utilizes a reversed-phase HPLC system with UV detection to separate Cefadroxil from its potential impurities.

Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV spectrophotometry at a specified wavelength.

  • Flow Rate: A constant flow rate is maintained.

  • Injection Volume: A defined volume of the sample solution is injected.

System Suitability: The USP monograph outlines specific system suitability requirements, including resolution between Cefadroxil and its closely related impurities, tailing factor, and relative standard deviation of replicate injections, to ensure the performance of the chromatographic system.

Alternative HPLC Methods for Cefadroxil Impurities

Several alternative HPLC methods have been developed and validated for the determination of Cefadroxil and its impurities, often aiming to improve upon the compendial methods in terms of speed, sensitivity, or resolution.

Alternative Method 1: Rapid RP-HPLC Method

One such method focuses on a rapid analysis time, which is beneficial for high-throughput screening in quality control laboratories.

Experimental Protocol:

  • Column: C18, 4.6 x 150mm, 5 µm.

  • Mobile Phase: Phosphate buffer (pH 4.8) : Methanol : Acetonitrile (95:3:2, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 230 nm.[3]

  • Retention Time of Cefadroxil: Approximately 4.17 minutes.[3]

Alternative Method 2: High-Resolution RP-HPLC Method

This method is designed to provide superior separation of Cefadroxil from all its potential impurities, which is critical for accurate quantification of each individual impurity.

Experimental Protocol:

  • Column: Polaris C18 (250mm × 4.6mm, 5μm).[3]

  • Mobile Phase: 0.05mol/L potassium dihydrogen phosphate solution (adjusted to pH 5.5) and acetonitrile (96:4).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection: UV at 230 nm.[3]

Performance Comparison of Analytical Methods

The performance of the compendial and alternative methods can be evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the reported performance data for the alternative methods. Direct comparative data for the compendial method's impurity profiling performance was not available in the reviewed literature; however, the validation parameters of the alternative methods demonstrate their suitability for the intended purpose.

Table 1: Performance Data for Alternative Method 1 (Rapid RP-HPLC)

Validation ParameterResult
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)0.978[3]
Precision (%RSD)1.01[3]
Accuracy (% Recovery)Not explicitly stated, but the method is reported as accurate.[3]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantitation (LOQ)Not explicitly stated

Table 2: Performance Data for Alternative Method 2 (High-Resolution RP-HPLC)

Validation ParameterResult
Linearity Range (Cefadroxil)0.125 - 1.0 mg/mL[3]
Correlation Coefficient (r²)0.9997[3]
Linearity Range (Impurities)e.g., α-p-hydroxyphenylglycine: 0.312 - 20 µg/mL[3]
Correlation Coefficient (r²)0.9999[3]
Precision (%RSD)Not explicitly stated, but the method is reported as precise.
Accuracy (% Recovery)Not explicitly stated, but the method is reported as accurate.[3]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantitation (LOQ)Not explicitly stated

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the performance verification of an analytical method for Cefadroxil impurities and the logical relationship between different stages of the process.

PerformanceVerificationWorkflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Performance Verification & Reporting Start Define Analytical Requirements SelectMethod Select Compendial or Develop Alternative Method Start->SelectMethod Optimize Optimize Method Parameters SelectMethod->Optimize Validation Validation Protocol Optimize->Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness Execute Execute Validation Experiments Robustness->Execute Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness Analyze Analyze Data & Assess Performance Execute->Analyze Report Generate Validation Report & Comparison Guide Analyze->Report End Method Implementation Report->End

Caption: Workflow for Performance Verification of Cefadroxil Impurity Method.

LogicalRelationship CompendialMethod Compendial Method (USP/EP) PerformanceVerification Performance Verification CompendialMethod->PerformanceVerification AlternativeMethod Alternative HPLC Method AlternativeMethod->PerformanceVerification MethodValidation Method Validation (ICH Q2(R1)) PerformanceVerification->MethodValidation DataComparison Data Comparison MethodValidation->DataComparison Suitability Method Suitability Determination DataComparison->Suitability

Caption: Logical Relationship in Method Comparison.

Conclusion

The verification of a compendial method or the validation of an alternative method for the determination of Cefadroxil impurities is a critical step in ensuring the quality and safety of the drug substance and product. While compendial methods provide a robust foundation, alternative HPLC methods can offer advantages in terms of speed, resolution, and sensitivity. The choice of method will depend on the specific requirements of the laboratory, such as sample throughput and the need to resolve specific impurities. The data presented in this guide, although not from a single direct comparative study, provides valuable insights into the performance characteristics of different analytical approaches. It is recommended that any selected method be thoroughly verified or validated in the user's laboratory to ensure its suitability for its intended purpose.

References

Detecting and Quantifying delta2-Cefadroxil: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of analytical methodologies for the detection and quantification of Cefadroxil and its related compounds. This guide addresses the critical need for sensitive and reliable analytical methods in pharmaceutical quality control and research, with a particular focus on the limit of detection (LOD) and limit of quantification (LOQ) for Cefadroxil and its impurities.

While specific validated data for the limit of detection (LOD) and limit of quantification (LOQ) of delta2-Cefadroxil remains elusive in publicly available literature, this guide provides a thorough comparison of analytical techniques used for the analysis of the parent compound, Cefadroxil. Understanding the analytical performance for Cefadroxil provides a valuable benchmark for the expected sensitivity for its closely related structural analogues like this compound.

Comparison of Analytical Methods for Cefadroxil

The selection of an appropriate analytical method is paramount for accurate and precise quantification of active pharmaceutical ingredients (APIs) and their impurities. Various techniques have been employed for the determination of Cefadroxil, each with its own set of performance characteristics.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for Cefadroxil using different analytical methods. This data serves as a reference for assessing the sensitivity of various techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC[1]0.5 µg/mL1.0 µg/mL
RP-HPLC[2]0.0085 µg/mL0.26 µg/mL
RP-HPLC[3]0.06 ppm (µg/mL)Not Reported
UV Spectrophotometry[4]1.04 µg/mL3.15 µg/mL

Featured Experimental Protocol: Stability-Indicating RP-HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the main active pharmaceutical ingredient from its potential degradation products and process-related impurities. While a specific method with validated LOD and LOQ for this compound was not found, the following protocol is representative of a method suitable for the analysis of Cefadroxil and its related substances[5].

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Cefadroxil in the presence of its degradation products and related substances.

Chromatographic Conditions:

  • Column: Polaris C18 (250mm × 4.6mm, 5µm)[5]

  • Mobile Phase: A mixture of 0.05 mol/L potassium dihydrogen phosphate solution (adjusted to pH 5.5 with 10 mol/L potassium hydroxide solution) and acetonitrile (96:4, v/v)[5].

  • Flow Rate: 0.7 mL/min[5]

  • Detection Wavelength: 230 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: A stock solution of Cefadroxil is prepared by dissolving a known quantity in the mobile phase to achieve a final concentration of 1 mg/mL. Working standards are prepared by further dilution.

  • Sample Solution: The sample containing Cefadroxil is dissolved in the mobile phase to achieve a similar concentration to the standard solution.

  • Related Substances Standard: If available, certified reference standards of known impurities, including this compound, should be used to prepare standard solutions for peak identification and system suitability checks.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizing Analytical and Biological Processes

To further aid in the understanding of the analytical workflow and the biological context of Cefadroxil, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Drug Substance / Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (LOD/LOQ) Integration->Quantification

Impurity Determination Workflow

signaling_pathway Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefadroxil->PBP Binds to Inhibition Inhibition CellWall Cell Wall Synthesis PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Leads to Inhibition->CellWall Inhibits

Cefadroxil Mechanism of Action

References

Comparative Stability of Δ²-Cefadroxil Under Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of drug compounds under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of Cefadroxil and its related compound, Δ²-Cefadroxil, under different stress conditions, supported by experimental data from published studies.

Cefadroxil, a first-generation cephalosporin antibiotic, is known to degrade under certain environmental pressures, leading to the formation of impurities such as Δ²-Cefadroxil.[1] The presence and quantity of these degradation products are critical quality attributes that must be carefully monitored. This guide summarizes the stability of Cefadroxil, which can be used as a surrogate to infer the stability profile of the closely related Δ²-isomer, under conditions of hydrolysis, oxidation, and photolysis.

Comparative Stability Data

The following tables summarize the degradation of Cefadroxil under various stress conditions. This data provides a baseline for understanding the potential stability challenges of Δ²-Cefadroxil.

Table 1: Stability of Cefadroxil in Aqueous Solutions

pH ConditionTemperature (°C)Degradation ProductsKey Findings
2.51 - 11.535Piperazine-2,5-diones, 3-hydroxy-4-methyl-2(5H)-thiophenoneDegradation follows first-order kinetics. The main degradation pathways are intramolecular aminolysis, hydrolysis, and β-lactam cleavage.[2]
4.0 - 6.0Room Temperature & RefrigeratedNot specifiedReconstituted oral suspensions are chemically stable, with Cefadroxil concentration remaining within 90% of the initial value.
AlkalineNot specifiedAlkali-induced degradation productSpectrophotometric methods can quantify Cefadroxil in the presence of its degradation product.[3]

Table 2: Photostability of Cefadroxil

Light SourceSensitizerReactive Oxygen SpeciesImpact on Antimicrobial Activity
Visible SunlightRiboflavin, Humic AcidSinglet oxygenThe photodegradation process leads to a reduction in antimicrobial activity against S. aureus.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. The following are summaries of experimental protocols commonly employed in the stress testing of Cefadroxil.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.

  • Acid and Base Hydrolysis: Cefadroxil solution is treated with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperatures for a specified period.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: The solid drug or a solution is heated at a high temperature (e.g., 60-80°C) for a defined duration.

  • Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm) or visible light in a photostability chamber.

Analytical Method: The stressed samples are then analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.[5] A common HPLC method involves a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer at a specific pH, with UV detection.[5]

Stability of Reconstituted Suspensions

This protocol is relevant for assessing the in-use stability of oral dosage forms.

  • Reconstitution: The dry powder for oral suspension is reconstituted with a specified volume of purified water as per the product instructions.[6]

  • Storage Conditions: The reconstituted suspensions are stored at different temperatures, typically refrigerated (2-8°C) and at room temperature (around 25°C).[6][7]

  • Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 3, 7, 10, 14 days).[6]

  • Analysis: The samples are analyzed for drug content using a validated HPLC method. Physical properties such as pH, color, odor, and ease of redispersion are also monitored.[6]

Degradation Pathway and Experimental Workflow

Visualizing the degradation process and the experimental workflow can aid in understanding the complex relationships and procedures involved in stability testing.

cluster_degradation Cefadroxil Degradation Pathway Cefadroxil Cefadroxil BetaLactamCleavage β-Lactam Cleavage Cefadroxil->BetaLactamCleavage OH⁻ IntramolecularAminolysis Intramolecular Aminolysis Cefadroxil->IntramolecularAminolysis Side-chain NH₂ Hydrolysis Hydrolysis Cefadroxil->Hydrolysis H₂O Delta2Cefadroxil Δ²-Cefadroxil Cefadroxil->Delta2Cefadroxil Isomerization Thiophenone 3-hydroxy-4-methyl- 2(5H)-thiophenone BetaLactamCleavage->Thiophenone Piperazinediones Piperazine-2,5-diones IntramolecularAminolysis->Piperazinediones Hydrolysis->Thiophenone cluster_workflow Forced Degradation Experimental Workflow start Start drug_prep Prepare Cefadroxil Solution start->drug_prep stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) drug_prep->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis quantification Quantify Cefadroxil and Degradation Products analysis->quantification end End quantification->end

References

Evaluating the specificity of an analytical method for "delta2-Cefadroxil"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of impurities and degradation products is a critical aspect of pharmaceutical development and quality control. This guide provides a comparative evaluation of analytical methods for determining the specificity of assays for delta2-Cefadroxil, a potential related substance of the cephalosporin antibiotic Cefadroxil. Ensuring the analytical method is specific is paramount for distinguishing this compound from the active pharmaceutical ingredient (API) and other potential degradation products, thereby guaranteeing the safety and efficacy of the final drug product.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique for the analysis of Cefadroxil and its related substances. The choice of method can significantly impact the specificity, sensitivity, and robustness of the assay. Below is a summary of commonly employed HPLC-based methods and their typical performance characteristics for the analysis of this compound.

Analytical Method Typical Column Mobile Phase Detection Resolution (Cefadroxil/delta2-Cefadroxil) Limit of Detection (LOD) for this compound Limit of Quantification (LOQ) for this compound Precision (%RSD)
Reversed-Phase HPLC with UV Detection C18 (e.g., 250 mm x 4.6 mm, 5 µm)Gradient or isocratic mixture of phosphate buffer and acetonitrile/methanolUV at 230-280 nm> 2.0~0.05 µg/mL~0.15 µg/mL< 2%
Ion-Pair Reversed-Phase HPLC with UV Detection C18 or C8Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and an organic modifierUV at 230-280 nm> 2.5~0.02 µg/mL~0.06 µg/mL< 2%
Liquid Chromatography-Mass Spectrometry (LC-MS) C18 or similarVolatile mobile phases (e.g., ammonium acetate or formate buffer with acetonitrile/methanol)Mass Spectrometry (MS)> 3.0 (based on mass-to-charge ratio)~0.005 µg/mL~0.015 µg/mL< 5%

Experimental Protocols

To ensure the specificity of an analytical method for this compound, a forced degradation study is a crucial experiment. This study intentionally subjects the drug substance to various stress conditions to generate potential degradation products and impurities. The analytical method's ability to separate this compound from the parent drug and these newly formed compounds demonstrates its specificity.

Forced Degradation Study Protocol

1. Objective: To assess the specificity of the analytical method by demonstrating that it can unequivocally quantify this compound in the presence of Cefadroxil and its degradation products.

2. Materials:

  • Cefadroxil drug substance

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Mobile phase components for the chosen analytical method

  • Validated analytical column

3. Equipment:

  • HPLC or LC-MS system with a suitable detector

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

4. Stress Conditions:

  • Acid Hydrolysis: Dissolve Cefadroxil in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Cefadroxil in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Cefadroxil in a 3% solution of hydrogen peroxide and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose solid Cefadroxil powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Cefadroxil to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5. Sample Preparation:

  • Prepare a stock solution of Cefadroxil.

  • Prepare a stock solution of the this compound reference standard.

  • For each stress condition, prepare a sample of the stressed Cefadroxil solution.

  • Prepare a spiked sample by adding a known amount of this compound to the unstressed Cefadroxil solution.

  • Prepare a blank solution (matrix without the analyte).

6. Chromatographic Analysis:

  • Analyze the blank, unstressed Cefadroxil, this compound standard, each stressed sample, and the spiked sample using the analytical method under evaluation.

  • Monitor the chromatograms for the retention times of Cefadroxil, this compound, and any degradation products.

7. Acceptance Criteria for Specificity:

  • The peak for this compound should be well-resolved from the peak for Cefadroxil and any other degradation products (Resolution > 2.0).

  • The blank solution should not show any interfering peaks at the retention time of this compound.

  • Peak purity analysis (if using a photodiode array detector) should indicate that the this compound peak is spectrally pure in the presence of other components.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the specificity evaluation process.

Specificity_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Evaluation cluster_data Data Analysis and Assessment cluster_conclusion Conclusion Start Start: Obtain Cefadroxil and this compound Standards Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Prepare_Samples Prepare Analytical Samples: - Blank - Unstressed Cefadroxil - Stressed Samples - Spiked Sample Forced_Degradation->Prepare_Samples Method_Selection Select Analytical Method (e.g., RP-HPLC-UV) Prepare_Samples->Method_Selection Chrom_Analysis Chromatographic Analysis Method_Selection->Chrom_Analysis Peak_Resolution Assess Peak Resolution between Cefadroxil, this compound, and Degradants Chrom_Analysis->Peak_Resolution Peak_Purity Evaluate Peak Purity (if applicable) Peak_Resolution->Peak_Purity Interference_Check Check for Interference from Blank Peak_Purity->Interference_Check Specificity_Confirmed Method Specificity Confirmed Interference_Check->Specificity_Confirmed Acceptance Criteria Met Method_Optimization Method Optimization Required Interference_Check->Method_Optimization Acceptance Criteria Not Met

Caption: Workflow for evaluating the specificity of an analytical method for this compound.

By following these protocols and comparing the performance of different analytical methods, researchers and drug development professionals can confidently select and validate a specific and robust method for the accurate quantification of this compound, ensuring the quality and safety of Cefadroxil-containing pharmaceutical products.

Cross-Reactivity of Delta2-Cefadroxil in Cephalosporin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of delta2-Cefadroxil, a known degradation product of the first-generation cephalosporin Cefadroxil, in immunoassays designed for the detection of cephalosporins. Due to a lack of specific published data on the cross-reactivity of this compound in commercial immunoassays, this guide synthesizes information on the structural determinants of cephalosporin cross-reactivity, general principles of immunoassay specificity, and provides a representative experimental protocol for assessing such cross-reactivity.

Introduction to Cephalosporin Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of antibiotics, including cephalosporins, in various matrices. The specificity of these assays is paramount to avoid false-positive results. Cross-reactivity occurs when the antibodies in the immunoassay bind to compounds other than the target analyte. For cephalosporins, the R1 side chain is a major determinant of immunological cross-reactivity.[1][2] Cefadroxil, for instance, shares an identical R1 side chain with amoxicillin, which can lead to significant clinical cross-reactivity.[1][3][4]

Degradation of cephalosporins, such as the formation of this compound from Cefadroxil, involves alterations to the core beta-lactam ring structure.[5] This structural change is critical because antibodies in many cephalosporin immunoassays are raised against the intact cephalosporin molecule, including the beta-lactam ring. Therefore, significant degradation is expected to reduce or eliminate antibody binding and, consequently, cross-reactivity.

Comparative Analysis of Immunoassay Performance

Table 1: Hypothetical Cross-Reactivity of Cefadroxil and Related Compounds in a Competitive Cefadroxil ELISA

CompoundStructural Similarity to CefadroxilExpected Cross-Reactivity (%)Rationale
Cefadroxil Target Analyte 100 Reference compound.
CephalexinIdentical R1 side chainHigh (>80%)The antibody is likely to recognize the shared R1 side chain.
AmoxicillinIdentical R1 side chainHigh (>70%)The shared R1 side chain is a primary epitope.
This compound Altered beta-lactam ring Low (<5%) The modification of the core beta-lactam ring structure significantly alters the epitope recognized by the antibody.
CefazolinDifferent R1 side chainLow (<10%)The R1 side chain is structurally distinct from that of Cefadroxil.
Penicillin GDifferent core structure and side chainVery Low (<1%)Both the core beta-lactam ring and the side chain are different.

Note: The cross-reactivity percentages presented in this table are illustrative and based on scientific principles of immunoassay specificity. Actual values would need to be determined experimentally.

Experimental Protocols

The following is a detailed protocol for determining the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for Cefadroxil.

Protocol: Determination of Cross-Reactivity in a Competitive ELISA

1. Materials and Reagents:

  • Cefadroxil ELISA Kit (containing microtiter plate pre-coated with anti-Cefadroxil antibodies, Cefadroxil-HRP conjugate, TMB substrate, and stop solution)

  • Cefadroxil standard

  • This compound

  • Other cephalosporins for comparison (e.g., Cephalexin, Cefazolin)

  • Assay buffer

  • Wash buffer

  • Microplate reader (450 nm)

  • Calibrated pipettes and sterile tips

  • Deionized water

2. Preparation of Standards and Test Compounds:

  • Prepare a stock solution of Cefadroxil standard at 1 mg/mL in a suitable solvent (e.g., deionized water or a buffer recommended by the kit manufacturer).

  • Prepare a series of Cefadroxil standards by serial dilution in assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Prepare a stock solution of this compound and other test compounds at 1 mg/mL.

  • Prepare a series of dilutions for each test compound in assay buffer over a wide concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

3. Assay Procedure:

  • Add 50 µL of each standard or test compound dilution to the appropriate wells of the pre-coated microtiter plate.

  • Add 50 µL of the Cefadroxil-HRP conjugate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate the plate in the dark at room temperature for 15 minutes.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 10 minutes.

4. Data Analysis and Calculation of Cross-Reactivity:

  • Generate a standard curve by plotting the absorbance (or %B/B0) against the logarithm of the Cefadroxil concentration.

  • Determine the IC50 value for Cefadroxil (the concentration that causes 50% inhibition of the signal).

  • For each test compound, determine the IC50 value from its dose-response curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Cefadroxil / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Cross_Reactivity_Concept cluster_antibody Anti-Cephalosporin Antibody cluster_analytes Analytes antibody {Binding Site} cefadroxil Cefadroxil (Intact Structure) cefadroxil->antibody:f0 High Affinity Binding (100% Reactivity) delta2_cefadroxil This compound (Altered Beta-Lactam Ring) delta2_cefadroxil->antibody:f0 Low/No Binding (Low Cross-Reactivity) related_ceph Related Cephalosporin (Similar R1 Side Chain) related_ceph->antibody:f0 Moderate Affinity Binding (Cross-Reactivity) Experimental_Workflow start Start: Prepare Standards & Test Compounds prepare_dilutions prepare_dilutions start->prepare_dilutions prepare_ prepare_ dilutions Prepare Serial Dilutions add_to_plate Add Samples to Antibody-Coated Plate add_conjugate Add Enzyme-Conjugated Cefadroxil add_to_plate->add_conjugate incubate_wash Incubate and Wash add_conjugate->incubate_wash add_substrate Add Substrate incubate_wash->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance calculate Calculate IC50 and % Cross-Reactivity read_absorbance->calculate end_point End: Comparative Data calculate->end_point prepare_dilutions->add_to_plate

References

Safety Operating Guide

Navigating the Disposal of Delta2-Cefadroxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle delta2-Cefadroxil in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable decontaminating agent.

Waste Classification and Segregation

In the absence of a specific hazardous waste classification for this compound from regulatory bodies such as the Environmental Protection Agency (EPA), it is prudent to manage it as a hazardous chemical waste. This is a precautionary measure due to its nature as a bioactive compound and a derivative of Cefadroxil, which is a known sensitizer.

Key Principles for Segregation:

  • Do not mix this compound waste with general laboratory trash or regulated medical waste.

  • Segregate solid waste (e.g., contaminated vials, weighing paper) from liquid waste (e.g., stock solutions, experimental residues).

  • Avoid mixing this compound waste with other incompatible chemical waste streams.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a research or drug development laboratory.

1. Waste Collection and Containerization:

  • Solid Waste:

    • Place all solid materials contaminated with this compound, such as unused powder, contaminated personal protective equipment (PPE), and lab consumables (e.g., weigh boats, pipette tips), into a designated, leak-proof hazardous waste container.

    • The container should be made of a material compatible with the chemical and clearly labeled.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, supernatants, and reaction mixtures, in a separate, sealed, and leak-proof hazardous waste container.

    • The container must be appropriate for liquid chemical waste and properly labeled.

2. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Potential Sensitizer," "Chemical Waste")

    • The name and contact information of the generating laboratory or researcher

3. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and drains.

  • Ensure that the storage of waste complies with institutional and local regulations regarding a_ccumulation time limits.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1] Improper disposal of antibiotics can contribute to the rise of antibiotic-resistant bacteria in the environment.[1]

Summary of Disposal Procedures

Waste TypeContainer RequirementsLabelingDisposal Pathway
Solid Waste Leak-proof, compatible material for solid hazardous waste."Hazardous Waste," "this compound," quantity, accumulation date, lab contact, and potential hazards.Collection by institutional EHS or licensed hazardous waste contractor.
Liquid Waste Sealed, leak-proof, compatible material for liquid chemical waste."Hazardous Waste," "this compound," concentration, quantity, accumulation date, lab contact, and potential hazards.Collection by institutional EHS or licensed hazardous waste contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Start This compound Waste Generated Classify Classify as Potentially Hazardous Chemical Waste Start->Classify Segregate Segregate Solid and Liquid Waste Streams Classify->Segregate CollectSolid Collect Solid Waste in Designated Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Designated Container Segregate->CollectLiquid LabelSolid Label Solid Waste Container CollectSolid->LabelSolid LabelLiquid Label Liquid Waste Container CollectLiquid->LabelLiquid Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store ArrangePickup Arrange for Pickup by EHS/Licensed Contractor Store->ArrangePickup End Proper Disposal ArrangePickup->End

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for this compound for complete and compliant disposal procedures. Adherence to local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling delta2-Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Δ²-Cefadroxil

This guide provides crucial safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Δ²-Cefadroxil. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Core Hazards: Δ²-Cefadroxil, similar to its parent compound Cefadroxil, is classified as a hazardous substance. The primary risks associated with handling this compound include:

  • Respiratory Sensitization: Inhalation of dust particles may lead to allergy or asthma-like symptoms and breathing difficulties.[1][2][3][4]

  • Skin Sensitization: Direct contact can cause allergic skin reactions.[1][2][3][4]

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling Δ²-Cefadroxil. It is imperative to use appropriate PPE to minimize exposure and ensure safety.

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Avoid latex gloves due to potential for allergies.[5] Double gloving is recommended for enhanced protection.To prevent skin contact and absorption, which can cause allergic reactions.[1][2]
Eye Protection Tightly-fitting safety goggles with side shields.[2] For tasks with a high risk of splashes, a full-face shield should be worn in addition to safety goggles.[5][6]To protect the eyes from dust particles and accidental splashes.
Respiratory Protection For procedures that may generate dust (e.g., weighing, mixing), a NIOSH-approved N95 respirator or higher is necessary.[7][8] Ensure proper fit testing.To prevent the inhalation of fine particles that can trigger respiratory sensitization.[1][2]
Protective Clothing A fully-fastened lab coat or chemical-resistant suit.[1][2][7]To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills.
Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of Δ²-Cefadroxil and associated waste is critical. The following step-by-step plan outlines the necessary procedures.

1. Preparation and Handling:

  • Designated Area: All handling of Δ²-Cefadroxil should occur in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols.

  • Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of damage.

  • Weighing: When weighing the compound, use a balance with a draft shield or conduct the operation within a ventilated enclosure to minimize dust dispersion.

  • Spill Management: Have a spill kit readily accessible. The kit should contain absorbent materials, a waste container, and any necessary neutralizing agents.

2. Post-Handling and Decontamination:

  • Surface Decontamination: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Cleaning: Clean all non-disposable equipment that has come into contact with Δ²-Cefadroxil according to established laboratory procedures.

3. Personal Decontamination and PPE Removal:

  • Glove Removal: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids skin contact with the contaminated exterior.

  • General PPE Removal: Remove the lab coat, followed by eye and respiratory protection.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

4. Disposal Plan:

  • Waste Segregation: All disposable items contaminated with Δ²-Cefadroxil, including gloves, wipes, and respirator cartridges, must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.

  • Disposal Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling Δ²-Cefadroxil.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal & Decontamination start Start: Handling Δ²-Cefadroxil assess_risk Assess Risk of Exposure (Dust or Splash Potential) start->assess_risk select_gloves Select Chemical-Resistant Gloves (e.g., Nitrile) assess_risk->select_gloves select_eyes Select Eye Protection (Goggles/Face Shield) assess_risk->select_eyes select_resp Select Respiratory Protection (N95 or higher if dust) assess_risk->select_resp select_clothing Select Protective Clothing (Lab Coat) assess_risk->select_clothing don_ppe Don PPE Correctly select_gloves->don_ppe select_eyes->don_ppe select_resp->don_ppe select_clothing->don_ppe handle_compound Handle Δ²-Cefadroxil in Designated Area don_ppe->handle_compound doff_ppe Doff PPE Safely handle_compound->doff_ppe dispose_waste Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste decontaminate Decontaminate Work Area & Wash Hands dispose_waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for PPE selection and use when handling Δ²-Cefadroxil.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta2-Cefadroxil
Reactant of Route 2
delta2-Cefadroxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.